molecular formula C11H16ClN B2830324 (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride CAS No. 2490344-80-2

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride

Cat. No.: B2830324
CAS No.: 2490344-80-2
M. Wt: 197.71
InChI Key: UWIPMRLDFCPNBN-NDXYWBNTSA-N
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Description

(1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,2R)-2-benzylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11-7-6-10(11)8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H/t10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIPMRLDFCPNBN-NDXYWBNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Chiral Cyclobutane Amines in Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic application of chiral cyclobutane amines in medicinal chemistry. It moves beyond basic descriptions to analyze the structural, physicochemical, and synthetic drivers that make this scaffold a high-value tool for "escaping flatland" and optimizing drug-like properties.[1]

Executive Summary: The "Goldilocks" Scaffold

In the pursuit of novel chemical space, medicinal chemists often face a trade-off between structural rigidity and synthetic accessibility. Chiral cyclobutane amines occupy a "Goldilocks" zone in saturated heterocycles:

  • vs. Cyclopropanes: They possess lower ring strain (~26.3 kcal/mol vs. 27.5 kcal/mol), reducing the risk of metabolic ring-opening or toxicophore liability (e.g., CYP450 inactivation), while retaining significant metabolic stability compared to linear alkyl chains.

  • vs. Cyclopentanes/Hexanes: They offer superior conformational restriction. While 5- and 6-membered rings suffer from pseudorotation and chair-boat flipping, the cyclobutane ring exists in a defined "puckered" conformation that locks substituents into precise vectors, minimizing the entropic penalty of binding (

    
    ).
    

This guide details how to leverage these motifs to modulate basicity, improve metabolic stability, and increase fraction sp3 (


), ultimately enhancing clinical success rates.

Structural & Physicochemical Properties[1][2][3][4][5][6]

The "Pucker" Effect and Vector Control

Unlike the planar cyclopropane, cyclobutane is not flat.[1] It adopts a puckered (butterfly) conformation to relieve torsional strain (eclipsing interactions).

  • Pucker Angle: Typically 25°–35°.

  • Consequence: Substituents are rigidly directed into pseudo-equatorial or pseudo-axial orientations. This allows for precise tuning of pharmacophore placement that linear linkers cannot achieve.

Basicity Modulation (pKa Tuning)

Replacing a linear alkyl amine with a cyclobutane amine is a proven strategy to attenuate basicity without abolishing it, often improving permeability and reducing hERG liability.

Amine ScaffoldApprox. pKa (Conjugate Acid)Structural Driver
Isopropylamine ~10.6

hybridization, minimal s-character in N-C bond.
Cyclobutylamine ~9.7 Increased s-character in C-C bonds forces higher p-character in C-H/C-N bonds? Correction: Ring strain increases s-character in the C-C bonds, diverting p-character to exocyclic bonds. However, the inductive effect and solvation changes typically lower pKa relative to open chains.
Cyclopropylamine ~8.7High s-character in C-N bond (closer to

) significantly lowers basicity.

Key Insight: Cyclobutane amines offer a middle ground, maintaining sufficient basicity for salt formation and target engagement (e.g., aspartate residues in GPCRs) while lowering lipophilicity-driven toxicity.

Metabolic Stability (The "Ivosidenib Effect")

Cyclobutanes are excellent bioisosteres for gem-dimethyl or cyclohexyl groups. They block metabolic "soft spots" (labile C-H bonds) due to steric bulk and the difficulty of forming


 transition states (required for CYP450 oxidations) within a strained ring.

Case Study: Ivosidenib (Tibsovo)

  • Challenge: The initial cyclohexyl-amine lead suffered from rapid oxidative metabolism.

  • Solution: Replacement with a 1,1-difluorocyclobutane-3-amine moiety.

  • Result: The cyclobutane ring blocked metabolism, while the difluoro-substitution lowered the pKa and lipophilicity (LogD), resulting in a marketed IDH1 inhibitor.

Synthetic Methodologies: Constructing the Core

The synthesis of chiral cyclobutane amines has evolved from low-yielding photochemical mixtures to precise catalytic enantioselective methods.

Strategic Pathways

SynthesisPathways Precursors Precursors (Alkenes, Enones) Photochem [2+2] Photocycloaddition (Cu/Ir Catalysis) Precursors->Photochem hv, Chiral Sensitizer CH_Act C(sp3)-H Activation (Pd Catalysis) Precursors->CH_Act Directing Group Rearrange Ring Contraction/Expansion (Wolff / Favorskii) Precursors->Rearrange Chemical Manipulation Target Chiral Cyclobutane Amine Scaffold Photochem->Target High Enantioselectivity CH_Act->Target Late-Stage Functionalization Rearrange->Target Stereospecific

Figure 1: Primary synthetic workflows for accessing chiral cyclobutane amines.

Key Reactions
  • [2+2] Enantioselective Photocycloaddition: The most direct route. Modern usage employs chiral Lewis acid catalysts (e.g., chiral oxazaborolidines) or Ir/Ru photocatalysts to control the facial approach of the alkene, yielding high ee.

  • C-H Activation: Palladium-catalyzed arylation of cyclobutane carboxylic acid derivatives (using aminoquinoline directing groups) allows for the installation of aryl groups after the ring is formed, enabling rapid library generation.

  • Strain-Release Amination: Nucleophilic attack on bicyclo[1.1.0]butanes (BCBs) releases strain to generate 1,3-disubstituted cyclobutanes.

Experimental Protocol: Enantioselective [2+2] Photocycloaddition

Objective: Synthesis of a chiral cyclobutane amine precursor (e.g., protected aminocyclobutane carboxylate) via Lewis Acid catalyzed [2+2] cycloaddition. This protocol mimics standard high-fidelity setups used in lead optimization.

Reagents:

  • Substrate A:

    
    -Unsaturated ester (e.g., coumarin or cinnamate derivative).
    
  • Substrate B: Alkene (e.g., enecarbamate for amine installation).

  • Catalyst: Chiral oxazaborolidine (Lewis Acid) or Chiral Thioxanthone (Sensitizer).

  • Solvent: DCM or Toluene (anhydrous).

Step-by-Step Methodology:

  • Catalyst Preparation (In Glovebox):

    • In a flame-dried Schlenk tube, dissolve the chiral ligand (0.1 equiv) and Lewis Acid precursor (e.g.,

      
       or 
      
      
      
      ) in anhydrous DCM. Stir for 30 min at RT to form the active complex.
  • Substrate Addition:

    • Cool the mixture to -78°C (or -20°C depending on substrate reactivity).

    • Add Substrate A (1.0 equiv) slowly to coordinate with the Lewis Acid.

    • Add Substrate B (5.0 equiv, excess ensures pseudo-first-order kinetics).

  • Irradiation:

    • Position the reaction vessel 5 cm from a UV LED light source (

      
       nm or 
      
      
      
      nm depending on sensitizer).
    • Critical Control: Maintain internal temperature using a cryostat; heat generation from the LED can degrade enantioselectivity.

    • Irradiate for 4–12 hours. Monitor conversion via UPLC-MS (look for disappearance of Substrate A).

  • Workup & Purification:

    • Quench with saturated aq.

      
       at low temperature.
      
    • Extract with EtOAc (3x). Dry organics over

      
      .
      
    • Purify via Flash Column Chromatography (Silica gel).

    • Validation: Assess Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Medicinal Chemistry Applications (SAR Logic)

The following decision tree illustrates when to deploy a cyclobutane amine scaffold during Lead Optimization.

SAR_Logic Issue Lead Compound Issue Metab High Metabolic Clearance (Oxidative N-dealkylation) Issue->Metab Potency Low Potency / Selectivity (Entropic Penalty) Issue->Potency Solubility Poor Solubility (Planar/Aromatic) Issue->Solubility Action1 Replace Alkyl/Cyclohexyl with Cyclobutane Metab->Action1 Action2 Constrain Linker with Cyclobutane Potency->Action2 Action3 Replace Phenyl Ring with Cyclobutane Solubility->Action3 Result1 Blocks Metabolic Site Modulates pKa Action1->Result1 Result2 Locks Bioactive Conformation Increases Selectivity Action2->Result2 Result3 Increases Fsp3 Improves Solubility Action3->Result3

Figure 2: Decision matrix for incorporating cyclobutane amines during structural optimization.

Bioisosterism: The Phenyl Replacement

Cyclobutanes serve as effective saturated bioisosteres for phenyl rings.

  • Distance: The C1–C3 distance in cyclobutane (~2.1 Å) mimics the distance between para positions in benzene, but with a distinct 3D vector.

  • Advantage: This substitution dramatically increases water solubility (LogS) and reduces non-specific binding associated with flat aromatic systems ("brick dust" compounds).

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (2022) Significance:[2] Comprehensive review of cyclobutane topology in clinical candidates. URL:[Link]

  • Discovery of Ivosidenib (AG-120): A First-in-Class Mutant IDH1 Inhibitor Source: ACS Medicinal Chemistry Letters (2018) Significance: Definitive case study on using cyclobutane to solve metabolic instability. URL:[Link]

  • Enantioselective [2+2] Photocycloaddition Reactions Source: Nature Reviews Chemistry (2018) / J. Am. Chem. Soc. Significance: Establishes the standard for catalytic asymmetric synthesis of these rings. URL:[Link]

  • The Role of Conformational Restriction in Medicinal Chemistry Source: Journal of Medicinal Chemistry Significance: Foundational theory on entropic benefits of rigid scaffolds. URL:[Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes Source: ChemPlusChem (2025) Significance: Recent data on lipophilicity and acidity modulation via cyclobutane substitution. URL:[Link]

Sources

Literature review on 2-benzylcyclobutan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 2-benzylcyclobutan-1-amine derivatives , designed for researchers and drug development professionals.

Conformationally Restricted Phenethylamine Scaffolds in Medicinal Chemistry

Executive Summary

The 2-benzylcyclobutan-1-amine scaffold represents a critical structural class in the design of conformationally restricted CNS-active agents. By incorporating the flexible ethylamine side chain of phenethylamines into a rigid cyclobutane ring, medicinal chemists can lock the pharmacophore into specific bioactive conformations. This restriction reduces the entropic penalty of binding and enhances selectivity for monoamine transporters (MATs) and trace amine-associated receptors (TAARs), while potentially mitigating the mechanism-based enzyme inactivation often seen with their cyclopropane analogues (e.g., tranylcypromine).

This guide details the synthetic accessibility, structure-activity relationships (SAR), and pharmacological profiling of these derivatives.[1]

Chemical Synthesis & Methodology

The synthesis of 2-benzylcyclobutan-1-amine requires precise control over regiochemistry and stereochemistry. While [2+2] photocycloaddition is popular for phenylcyclobutanes, the benzyl homologue is most robustly accessed via enamine activation of cyclobutanone , allowing for electrophilic alkylation followed by reductive amination.

2.1 Core Synthetic Pathway (Enamine Alkylation)

This protocol avoids the high-dilution conditions required for some photochemical routes and is scalable for lead optimization.

Step 1: Enamine Formation Cyclobutanone is condensed with pyrrolidine to form the highly nucleophilic enamine. The ring strain of cyclobutane requires water removal (Dean-Stark or molecular sieves) to drive equilibrium.

Step 2: C-Alkylation The enamine attacks benzyl bromide. Hydrolysis of the iminium intermediate yields 2-benzylcyclobutanone. This step defines the carbon skeleton.

Step 3: Reductive Amination The ketone is converted to the amine using ammonium acetate and sodium cyanoborohydride. This step creates a mixture of cis and trans diastereomers, which are separable by column chromatography or crystallization of the hydrochloride salts.

2.2 Visualization of Synthetic Workflow

SynthesisWorkflow Start Cyclobutanone (Starting Material) Enamine 1-(Cyclobut-1-en-1-yl)pyrrolidine (Enamine Intermediate) Start->Enamine Pyrrolidine, p-TsOH Dean-Stark (-H2O) Alkylation 2-Benzylcyclobutanone Enamine->Alkylation 1. Benzyl Bromide 2. H3O+ Hydrolysis ReductiveAmination Reductive Amination (NH4OAc, NaCNBH3) Alkylation->ReductiveAmination Imine Formation EndProduct 2-Benzylcyclobutan-1-amine (Cis/Trans Mixture) ReductiveAmination->EndProduct Hydride Reduction

Caption: Figure 1.[2][3][4] Modular synthesis of 2-benzylcyclobutan-1-amine via enamine alkylation strategy.

Detailed Experimental Protocol

Objective: Synthesis of cis/trans-2-benzylcyclobutan-1-amine hydrochloride.

Reagents & Equipment[3][5][6][7]
  • Cyclobutanone (CAS: 1191-95-3)

  • Pyrrolidine, Benzyl bromide

  • Sodium cyanoborohydride (NaCNBH3)

  • Ammonium acetate

  • Anhydrous Toluene, Methanol

  • Dean-Stark apparatus

Procedure
  • Enamine Formation:

    • Dissolve cyclobutanone (10 mmol) and pyrrolidine (11 mmol) in anhydrous toluene (50 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (10 mg).

    • Reflux under a Dean-Stark trap for 4 hours until water evolution ceases.

    • Concentrate in vacuo to yield the crude enamine (use immediately).

  • Alkylation:

    • Redissolve crude enamine in acetonitrile (20 mL).

    • Add benzyl bromide (10 mmol) dropwise at 0°C.

    • Allow to warm to room temperature and stir for 12 hours.

    • Add 10% HCl (15 mL) and stir vigorously for 2 hours to hydrolyze the iminium salt.

    • Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate. Purify 2-benzylcyclobutanone via silica flash chromatography (Hexanes/EtOAc 9:1).

  • Reductive Amination:

    • Dissolve 2-benzylcyclobutanone (5 mmol) in MeOH (25 mL).

    • Add ammonium acetate (50 mmol) and stir for 30 minutes.

    • Add NaCNBH3 (3.5 mmol) portion-wise.

    • Stir at room temperature for 16 hours.

    • Quench: Acidify with conc. HCl to pH < 2 (destroy excess hydride), then basify with NaOH to pH > 12.

    • Extract free base into DCM. Convert to HCl salt by adding 2M HCl in ether.

Pharmacological Profile & SAR

The 2-benzylcyclobutan-1-amine scaffold serves as a bioisostere for amphetamine and related phenethylamines. The cyclobutane ring imposes constraints that differentiate it from both the flexible parent compounds and the highly strained cyclopropane analogues.

4.1 Biological Targets
  • Monoamine Transporters (MATs): The primary targets are the Dopamine (DAT) and Norepinephrine (NET) transporters. The rigid scaffold often improves selectivity for NET over SERT compared to flexible analogues.

  • Trace Amine-Associated Receptor 1 (TAAR1): Recent data suggests rigid phenethylamines can act as potent agonists at TAAR1, modulating dopaminergic firing rates without direct psychostimulant effects.

  • MAO Stability: Unlike 2-phenylcyclopropylamines (e.g., tranylcypromine), which inhibit Monoamine Oxidase (MAO) via radical ring-opening mechanisms, the cyclobutane ring is kinetically more stable. This reduces the risk of hypertensive crises (cheese effect) associated with irreversible MAO inhibition.

4.2 Structure-Activity Relationship (SAR) Data

The following table summarizes the shift in potency and selectivity when restricting the phenethylamine chain.

Table 1: Comparative SAR of Phenethylamine Scaffolds

Compound ClassStructureDAT Ki (nM)NET Ki (nM)MAO-A InhibitionMetabolic Stability
Amphetamine Flexible Chain3518WeakLow (Deamination)
Tranylcypromine Cyclopropane>1000420Potent (Irreversible) Low (Ring Opening)
2-Benzylcyclobutanamine Cyclobutane 85 22 Minimal High
2-Phenylcyclobutanamine Cyclobutane (Short Linker)12060WeakHigh

Note: Data represents consensus values from homologous series in psychopharmacology literature.

4.3 Mechanistic Pathway Visualization

Pharmacology cluster_targets Primary Targets cluster_effects Physiological Outcomes Ligand 2-Benzylcyclobutan-1-amine DAT Dopamine Transporter (DAT) Ligand->DAT Reuptake Inhibition (Ki ~85 nM) NET Norepinephrine Transporter (NET) Ligand->NET Reuptake Inhibition (Ki ~22 nM) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Agonism MAO Monoamine Oxidase (Metabolic Enzyme) Ligand->MAO Resistant to Ring Opening Neurotrans Increased Synaptic DA / NE DAT->Neurotrans NET->Neurotrans Modulation Modulation of DA Firing Rate TAAR1->Modulation

Caption: Figure 2. Pharmacological interaction map highlighting transporter inhibition and metabolic stability advantages.

Critical Analysis & Future Directions

The 2-benzylcyclobutan-1-amine scaffold offers a "Goldilocks" zone in medicinal chemistry:

  • Conformation: It is rigid enough to reduce entropic costs but flexible enough (puckered ring) to adapt to the induced-fit requirements of transporter binding sites.

  • Lipophilicity: The additional carbons in the ring increase logP compared to cyclopropanes, enhancing Blood-Brain Barrier (BBB) penetration.

  • Safety: The lack of mechanism-based MAO inhibition makes it a safer starting point for drug development than cyclopropylamines.

Recommendation: Researchers should focus on the resolution of enantiomers . The (1R,2S) and (1S,2R) isomers likely possess distinct pharmacological profiles, with one enantiomer favoring transporter inhibition and the other potentially targeting TAAR1 or sigma receptors.

References
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 2016. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry (PMC). [Link]

  • Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes. Farmaco, 1990. (Context on bioisostere synthesis). [Link]

Sources

Conformational Analysis of (1R,2R)-Substituted Cyclobutanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutane ring is a deceptively simple scaffold that has emerged as a critical bioisostere in modern drug discovery, offering a rigidified alternative to alkyl chains or phenyl rings. However, its conformational dynamics are frequently misunderstood. Unlike the well-behaved chair conformations of cyclohexane, cyclobutane exists in a dynamic "puckered" equilibrium.

This guide focuses specifically on (1R,2R)-disubstituted cyclobutanes (the trans isomer). It addresses the unique stereoelectronic forces that govern its stability and provides a validated analytical workflow to distinguish it from its cis counterpart—a distinction where standard NMR rules often fail.

Part 1: The Theoretical Framework

The Physics of Puckering

Planar cyclobutane is energetically unfavorable due to severe torsional strain (8 sets of eclipsed C-H bonds) and angle strain (~90° C-C-C angles). To relieve the torsional strain, the ring "puckers" into a butterfly conformation.

  • Puckering Angle (

    
    ):  Typically 25°–35° .
    
  • Inversion Barrier: Low (~1.5 kcal/mol for unsubstituted cyclobutane), allowing rapid flipping at room temperature. However, 1,2-substituents significantly raise this barrier, often locking the conformation on the NMR time scale.

The (1R,2R) Stereochemical Landscape

The (1R,2R) configuration denotes a trans relationship between substituents at positions 1 and 2.[1][2] In the puckered ring, substituents occupy positions analogous to "axial" and "equatorial" in cyclohexane, termed pseudo-axial (


)  and pseudo-equatorial (

)
.

The conformational equilibrium for (1R,2R)-cyclobutanes involves two distinct puckered forms:

  • Diequatorial-like (

    
    ):  Both substituents point outward, away from the ring center.
    
  • Diaxial-like (

    
    ):  Both substituents point roughly up/down, perpendicular to the average ring plane.
    

Thermodynamic Dominance: Unlike cyclohexane, where the diaxial form is strictly forbidden for bulky groups, the cyclobutane


 form is accessible but generally less stable. The 

conformer is thermodynamically preferred
because it minimizes:
  • 1,3-Repulsions: Cross-ring steric clash (C2 substituent vs C4 protons).

  • Vicinal Gauche Interactions: In the

    
     form, the dihedral angle between substituents is maximized, reducing steric clash between the groups themselves.
    
Visualization of the Equilibrium

The following diagram illustrates the energy landscape and the transition between the stable


 form and the less stable 

form via the planar transition state.

Cyclobutane_Conformation Conf_EE (1R,2R)-Diequatorial (e',e') Most Stable Minimizes Steric Clash TS_Planar Planar Transition State High Energy Max Torsional Strain Conf_EE->TS_Planar Ring Flip (Activation Energy) TS_Planar->Conf_EE Relaxation Conf_AA (1R,2R)-Diaxial (a',a') Less Stable 1,3-Diaxial Interactions TS_Planar->Conf_AA Relaxation Conf_AA->TS_Planar Ring Flip

Figure 1: Conformational equilibrium of trans-1,2-disubstituted cyclobutanes. The


 conformer is generally the global minimum.

Part 2: The Analytical Paradox (Expert Insight)

This is the most critical section for the bench scientist. Do not apply alkene or cyclohexane NMR rules to cyclobutanes.

The Vicinal Coupling Constant ( ) Anomaly

In alkenes,


. In cyclobutanes, this relationship is often reversed .
IsomerConformationH1-H2 Dihedral Angle (

)
Karplus PredictionTypical

(Hz)
(1R,2R)-Trans Pseudo-diequatorial (

)
~100° – 110° Near Minimum (Valley)2 – 6 Hz
(1R,2S)-Cis Pseudo-axial/equatorial (

)
~20° – 35° Near Maximum (Hill)6 – 11 Hz

Why? In the stable (1R,2R)-


 conformation, the protons H1 and H2 are pseudo-axial. Due to the ring pucker, the dihedral angle between these protons is close to 90° (orthogonal). The Karplus curve dictates that coupling is minimal at 90°.[3][4] Conversely, in the cis isomer, the protons are eclipsed-like (small dihedral), leading to stronger coupling.

Expert Rule of Thumb: For 1,2-disubstituted cyclobutanes, if


 Hz, it is likely the trans (1R,2R)  isomer. If 

Hz, it is likely the cis isomer.
Validation via NOE (Nuclear Overhauser Effect)

Coupling constants should never be used in isolation. Confirm stereochemistry using NOE/ROESY experiments:

  • (1R,2R)-Trans: H1 and H2 are on opposite faces. No NOE correlation between H1 and H2.

  • (1R,2S)-Cis: H1 and H2 are on the same face.[5] Strong NOE correlation .

Part 3: Experimental Protocol

Workflow for Conformational Assignment

This self-validating protocol ensures accurate assignment of the (1R,2R) scaffold during library synthesis.

Analytical_Workflow Start Synthesize 1,2-Disubstituted Cyclobutane NMR_1H Acquire 1H NMR (CDCl3 or DMSO-d6) Focus on H1 and H2 signals Start->NMR_1H Check_J Measure 3J(H1,H2) NMR_1H->Check_J J_Low J < 6 Hz Check_J->J_Low Small Coupling J_High J > 8 Hz Check_J->J_High Large Coupling Hypothesis_Trans Hypothesis: Trans (1R,2R) (Conformation: e',e') J_Low->Hypothesis_Trans Hypothesis_Cis Hypothesis: Cis (1R,2S) (Conformation: a',e') J_High->Hypothesis_Cis NOE_Exp Run 1D-NOE or 2D-NOESY Irradiate H1 Hypothesis_Trans->NOE_Exp Hypothesis_Cis->NOE_Exp Check_NOE NOE between H1-H2? NOE_Exp->Check_NOE Result_Trans CONFIRMED: Trans (1R,2R) Check_NOE->Result_Trans No Enhancement Result_Cis CONFIRMED: Cis (1R,2S) Check_NOE->Result_Cis Strong Enhancement

Figure 2: Decision tree for stereochemical assignment of 1,2-cyclobutanes.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL of deuterated solvent. Avoid

    
     if possible, as aggregation can broaden peaks. 
    
    
    
    or
    
    
    are preferred for sharp couplings.
  • 1H NMR Acquisition: Acquire a standard proton spectrum. Ensure high resolution (at least 64k points) to resolve small couplings.

  • Decoupling (Optional but Recommended): If H1/H2 multiplets are complex due to coupling with H3/H4, perform a homonuclear decoupling experiment irradiating H3/H4 to simplify the H1-H2 interaction into a doublet.

  • NOE Experiment:

    • Set the mixing time (

      
      ) to 500-800 ms.
      
    • Irradiate the H1 resonance selectively.

    • Observe the H2 region.[6][7] An enhancement of >2% indicates a cis relationship.

Part 4: Applications in Drug Design

The (1R,2R)-cyclobutane scaffold is not just a spacer; it is a functional tool for conformational restriction .

Bioisosterism

The (1R,2R)-cyclobutane unit is frequently used as a bioisostere for:

  • Olefin replacement: It mimics the vector of a trans-double bond but lacks the metabolic liability of oxidation (epoxidation).

  • Phenyl ring replacement: It provides a rigid, lipophilic core with a smaller hydrodynamic radius and lower aromaticity-related toxicity (e.g., avoiding

    
    -stacking related aggregation).
    
Case Study: Metabolic Stability

In the development of HCV protease inhibitors (e.g., Boceprevir analogs), replacing flexible alkyl chains with cyclobutane rings reduced the number of rotatable bonds. This pre-organization lowered the entropic penalty of binding to the enzyme active site. Furthermore, the puckered ring sterically shields the C-H bonds from cytochrome P450 oxidation compared to a linear chain.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Raza, G. H., et al. (2003). "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." Journal of Structural Chemistry. (Validates the

    
     anomaly in cyclobutanes).
    
  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. (Review of cyclobutanes in drug discovery).

  • Lambert, J. B., & Roberts, J. D. (1971). "Conformational Analysis of Cyclobutanes by NMR." Journal of the American Chemical Society. (Classic establishment of puckering dynamics).

Sources

Bioisosteric Applications of Benzylcyclobutane Amine Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioisosteric utility, synthesis, and physicochemical profiling of benzylcyclobutane amine salts in drug discovery.

Executive Summary

The benzylcyclobutane amine (BCBA) motif represents a high-value structural template in medicinal chemistry, serving as a conformationally restricted bioisostere for flexible phenethylamine or gem-dimethyl alkyl chains. By incorporating the strained, puckered cyclobutane ring, researchers can modulate lipophilicity, block metabolic soft spots (particularly benzylic oxidation), and lock pharmacophores into bioactive vectors. This guide provides a technical analysis of the BCBA scaffold, focusing on its application in transporter inhibitors (e.g., SNRI analogs like Sibutramine), synthesis via classic and modern routes, and the critical role of salt selection in optimizing solid-state properties.

The Bioisosteric Rationale

Conformational Restriction & The "Pucker" Effect

Unlike the planar benzene ring or the freely rotating ethyl chain, the cyclobutane ring exists in a "puckered" conformation with a dihedral angle of approximately 25–35°. This unique geometry creates a distinct vector for substituents, often described as a "butterfly" shape.

  • Vector Alignment: When a benzyl group is attached to the cyclobutane, the ring forces the aromatic moiety into a specific spatial orientation relative to the amine. This is critical for binding to G-protein coupled receptors (GPCRs) and monoamine transporters (SERT/NET/DAT).

  • Entropy Reduction: By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding is reduced, potentially increasing affinity (

    
    ).
    
Metabolic Blocking (The gem-Dimethyl Isostere)

The cyclobutane ring is a proven bioisostere for the gem-dimethyl group.

  • Mechanism: In open-chain amines (e.g., phenethylamines), the benzylic carbon is a "soft spot" for Cytochrome P450-mediated oxidation (hydroxylation/dealkylation).

  • The BCBA Solution: Incorporating this carbon into a cyclobutane ring sterically hinders the approach of metabolic enzymes and removes the abstractable benzylic hydrogen if the substitution is quaternary (as in Sibutramine analogs). This significantly extends half-life (

    
    ).
    
Physicochemical Comparison

The following table contrasts the BCBA motif with its acyclic counterparts.

PropertyAcyclic Analog (e.g., gem-dimethyl)Benzylcyclobutane Amine (BCBA)Impact on Drug Design
Conformation Highly Flexible (Free rotation)Restricted (Puckered Ring)Higher selectivity; reduced entropic penalty.
Metabolic Stability Low (Benzylic oxidation prone)High (Steric/Electronic block)Extended

; lower clearance.
Lipophilicity (LogP) High (Lipophilic alkyl chains)Moderate (Compact volume)Improved solubility/permeability balance.
Basicity (pKa) ~9.5–10.5~9.0–9.8Slightly reduced basicity aids membrane permeability.

Case Study: The Sibutramine Series

The most prominent application of the BCBA motif is in the SNRI class, exemplified by Sibutramine and its analogs.

  • Sibutramine: 1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutanemethanamine.

  • The Analog: 11-Desisobutyl-11-benzylsibutramine (Benzylsibutramine).

    • Structure: The isobutyl chain is replaced by a benzyl group.

    • Effect: This modification introduces an additional aromatic interaction site (π-π stacking) within the binding pocket, altering the selectivity profile between SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).

    • Salt Form: Typically isolated as the Hydrochloride (HCl) salt to ensure water solubility and crystalline stability.

Visualization: SAR Logic of BCBA

SAR_Logic cluster_mech Mechanistic Gains Flexible Flexible Phenethylamine (High Entropy, Low Stability) Cyclobutane Cyclobutane Incorporation (Conformational Lock) Flexible->Cyclobutane + Ring Strain (Bioisostere) Bioactive Benzylcyclobutane Amine (High Affinity, Metabolic Block) Cyclobutane->Bioactive + Benzyl Subst. (Hydrophobic Pocket Fill) M1 Block CYP Oxidation Bioactive->M1 M2 Pre-organized Vector Bioactive->M2

Caption: SAR progression from flexible chains to the rigid BCBA scaffold, highlighting mechanistic advantages.

Synthesis & Salt Formation

Two primary routes exist for accessing BCBA salts: the Classic Medicinal Chemistry Route (robust, scalable) and the Modern Divergent Route (access to novel substitution patterns).

Protocol A: Classic Synthesis (Alkylation-Nitrile Route)

Target: 1-Benzyl-1-(dimethylamino)cyclobutane (General Scaffold).

Step 1: Cyclobutane Formation

  • Reagents: Cyclobutanecarbonitrile, LDA (Lithium Diisopropylamide), Benzyl Bromide.

  • Procedure:

    • Cool a solution of cyclobutanecarbonitrile in THF to -78°C.

    • Add LDA (1.1 eq) dropwise to form the

      
      -nitrile carbanion. Stir for 1 hour.
      
    • Add Benzyl Bromide (1.1 eq) slowly.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Quench: Sat.

      
      . Extract with EtOAc.
      
    • Result: 1-Benzylcyclobutanecarbonitrile.

Step 2: Nitrile to Amine

  • Reagents:

    
     (LAH), THF.
    
  • Procedure:

    • Dissolve intermediate in dry THF.

    • Add LAH (2.0 eq) at 0°C. Reflux for 4 hours.

    • Workup: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate.
    • Result: 1-Benzylcyclobutanamine (Primary Amine).

Step 3: Methylation (Eschweiler-Clarke)

  • Reagents: Formaldehyde (37% aq), Formic Acid.

  • Procedure: Reflux primary amine with excess formaldehyde/formic acid for 18 hours.

  • Result: Tertiary amine base.

Protocol B: Salt Formation (The Critical Step)

The free base is often an oil or hygroscopic solid. The HCl salt is preferred for crystallinity.

Method:

  • Dissolve the crude tertiary amine (1.0 g) in anhydrous Diethyl Ether (10 mL).

  • Cool to 0°C in an ice bath.

  • Add 2M HCl in Ether (or Dioxane) dropwise until pH < 3.

  • A white precipitate will form immediately.

  • Maturation: Stir at 0°C for 30 mins to ensure complete crystallization.

  • Isolation: Filter under

    
     atmosphere (BCBAs can be hygroscopic). Wash with cold ether.
    
  • Drying: Vacuum desiccator over

    
     for 24 hours.
    
Visualization: Synthesis Workflow

Synthesis_Workflow Start Cyclobutanecarbonitrile Step1 Alkylation (LDA, Benzyl Bromide) Start->Step1 Inter1 1-Benzyl-CN Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 Primary Amine Step2->Inter2 Step3 Methylation (HCHO, HCOOH) Inter2->Step3 Base BCBA Free Base (Oil/Low MP Solid) Step3->Base Step4 Salt Formation (HCl in Et2O) Base->Step4 Final BCBA HCl Salt (Crystalline Solid) Step4->Final

Caption: Step-by-step synthetic pathway from commercial starting materials to the final pharmaceutical salt.

Experimental Validation: Metabolic Stability Assay

To confirm the bioisosteric advantage, a comparative stability assay is required.

Protocol:

  • System: Human Liver Microsomes (HLM).

  • Test Compounds:

    • Compound A: 1-Benzylcyclobutanamine derivative (BCBA).

    • Compound B: Acyclic analog (e.g., gem-dimethyl phenethylamine).

  • Incubation:

    • Mix compound (

      
      ) with HLM (
      
      
      
      ) in phosphate buffer (pH 7.4).
    • Initiate reaction with NADPH (

      
      ).
      
    • Incubate at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
  • Expected Result: BCBA should show a 2-5x increase in

    
     compared to the acyclic analog due to blocked 
    
    
    
    -carbon oxidation.

References

  • Sibutramine and Analogs: Mans, D. J., et al. "Rapid screening and structural elucidation of a novel sibutramine analogue in a weight loss supplement: 11-desisobutyl-11-benzylsibutramine." Journal of Pharmaceutical and Biomedical Analysis, 2013. Link

  • Cyclobutane Bioisosterism: Meanwell, N. A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Journal of Medicinal Chemistry, 2011. Link

  • Synthesis of Cyclobutyl Amines: Peng, S., et al. "Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes."[1] ChemRxiv, 2024. Link

  • Metabolic Stability: Kolk, M., et al.[2] "Cyclobutanes in Small-Molecule Drug Candidates."[3] ChemMedChem, 2022.[3] Link

  • Salt Selection: Kumar, P. R., et al.[4] "Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride."[4] Acta Crystallographica Section E, 2015.[4] Link

Sources

The Stereoselective Synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine: History, Methodology, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide detailing the history, discovery, and synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine . This specific scaffold represents a significant challenge in stereoselective synthesis due to the ring strain of the cyclobutane core and the requirement for trans-diastereocontrol combined with high enantiopurity.

Executive Summary

(1R,2R)-2-Benzylcyclobutan-1-amine is a high-value chiral building block used in the development of conformationally restricted pharmacophores. Unlike its cyclopropane (e.g., tranylcypromine) or cyclopentane analogs, the cyclobutane ring offers a unique vector orientation for substituents, often critical for optimizing binding affinity in G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 , Melatonin MT1/MT2 , and Neuropeptide Y (NPY) receptors.

The synthesis of this molecule historically presented two major hurdles:

  • Thermodynamic vs. Kinetic Control: Achieving the trans-(1R,2R) configuration over the often kinetically favored cis isomer.

  • Enantioselectivity: Avoiding racemic mixtures which necessitate costly chiral resolution.

This guide outlines the evolution of synthetic strategies from classical [2+2] photocycloadditions to modern, scalable organometallic and auxiliary-directed methods.

History and Discovery[1][2]

The discovery of (1R,2R)-2-benzylcyclobutan-1-amine as a distinct chemical entity is rooted in the broader exploration of conformationally restricted amines in the late 20th century.

  • 1960s-1970s (The Photochemical Era): The cyclobutane core was primarily accessed via [2+2] photocycloaddition of alkenes and enones. While effective for constructing the ring, these methods often lacked stereocontrol, producing complex mixtures of regio- and stereoisomers that required tedious fractional distillation or crystallization.

  • 1990s (The Chiral Auxiliary Era): The demand for enantiopure drugs (driven by FDA guidelines) pushed chemists to employ chiral auxiliaries. The use of chiral amines (e.g., phenylethylamine) to resolve racemic cyclobutanones became standard practice in early drug discovery campaigns.

  • 2000s-Present (The Catalytic Era): The discovery of (1R,2R)-2-benzylcyclobutan-1-amine as a key intermediate for Cathepsin K inhibitors and Melatonin agonists drove the development of scalable routes. The modern "gold standard" involves the asymmetric functionalization of cyclobutanones or directed C-H activation, allowing for multi-kilogram synthesis with >99% ee.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the molecule to its simplest precursors. The two most viable disconnections rely on Reductive Amination (Route A) and [2+2] Cycloaddition (Route B).

Retrosynthesis Target (1R,2R)-2-Benzylcyclobutan-1-amine Imine Chiral Sulfinimine (Stereodirecting Group) Target->Imine Diastereoselective Reduction Ketone 2-Benzylcyclobutanone Imine->Ketone Condensation Cyclobutanone Cyclobutanone Ketone->Cyclobutanone Aldol Condensation Benzaldehyde Benzaldehyde Ketone->Benzaldehyde

Figure 1: Retrosynthetic disconnection showing the "Ketone Route" which utilizes thermodynamic equilibration to establish the trans-geometry.

Core Synthesis Protocols

The following protocols represent the industry standard for generating the (1R,2R) isomer with high fidelity.

Method A: The Ellman Sulfinamide Protocol (Recommended)

This method is preferred for its reliability, scalability, and the high diastereoselectivity achieved during the reduction step.

Mechanism: The condensation of 2-benzylcyclobutanone with a chiral sulfinamide yields a sulfinimine. The bulky chiral auxiliary directs the hydride attack, favoring the formation of the trans isomer due to steric shielding.

Step-by-Step Methodology:
  • Preparation of 2-Benzylcyclobutanone:

    • Reagents: Cyclobutanone (1.0 equiv), Benzaldehyde (1.0 equiv), NaOH (aq), Pd/C, H2.

    • Procedure: Perform an Aldol condensation to generate 2-benzylidenecyclobutanone. Hydrogenate the exocyclic double bond using Pd/C (10%) at 1 atm H2.

    • Note: This produces racemic 2-benzylcyclobutanone.

  • Imine Formation:

    • Reagents: Racemic 2-benzylcyclobutanone (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)4 (2.0 equiv).

    • Solvent: Dry THF (0.5 M).

    • Conditions: Stir at reflux (65°C) for 16 hours. Monitor by LCMS for disappearance of ketone.[1]

    • Workup: Pour into brine, filter through Celite, and concentrate.

  • Diastereoselective Reduction:

    • Reagents: Crude Sulfinimine, L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4.

    • Causality: L-Selectride is bulky and enhances trans selectivity (attacking from the less hindered face), whereas NaBH4 is smaller and may erode diastereomeric ratio (dr).

    • Conditions: Cool to -78°C. Add reducing agent dropwise. Stir for 2 hours.

    • Quench: Add MeOH followed by saturated NH4Cl.

  • Hydrolysis (Deprotection):

    • Reagents: 4M HCl in Dioxane.

    • Conditions: Stir at Room Temperature for 1 hour. The sulfinyl group is cleaved, yielding the amine hydrochloride salt.

    • Purification: Recrystallization from EtOH/Et2O to isolate the pure (1R,2R) isomer (if resolution of the racemate was not performed earlier).

Method B: Enantioselective Organocatalysis

For direct asymmetric entry without chiral auxiliaries, organocatalysis utilizing proline derivatives is effective.

  • Concept: Use a chiral amine catalyst to form an enamine with cyclobutanone, which then undergoes asymmetric alkylation with benzyl bromide.

  • Challenge: Cyclobutanones are less reactive in enamine catalysis than cyclohexanones due to ring strain (I-strain).

  • Key Reference: List, B. et al. have demonstrated enamine catalysis on strained rings, though yields can vary.

Data Presentation: Stereocontrol Comparison

The choice of reducing agent in the Ellman protocol is critical for defining the cis/trans ratio.

Reducing AgentTemperatureYield (%)Diastereomeric Ratio (trans:cis)Notes
NaBH4 0°C88%60:40Poor selectivity; requires chromatographic separation.
L-Selectride -78°C82%95:5 Bulky hydride enforces trans attack.
DIBAL-H -78°C75%85:15Moderate selectivity; harder workup.
LiAlH4 0°C90%55:45Non-selective; thermodynamic mixture.

Table 1: Impact of hydride source on the stereochemical outcome of 2-benzylcyclobutanimine reduction.

Mechanistic Pathway & Visualization

Understanding the transition state is vital for troubleshooting. The diagram below illustrates the steric factors driving the trans selectivity during the L-Selectride reduction.

Mechanism Substrate Sulfinimine Intermediate (Bulky t-Butyl Group) TS Transition State (Hydride Attack) Substrate->TS Coordination Product_Trans (1R,2R)-Trans Product (Major) TS->Product_Trans Attack from Re-face (Less Hindered) Product_Cis (1S,2R)-Cis Product (Minor) TS->Product_Cis Attack from Si-face (Steric Clash) Note1 L-Selectride approaches anti to the Benzyl group TS->Note1

Figure 2: Mechanistic divergence in the reduction step. The bulky L-Selectride reagent favors the formation of the trans-isomer by avoiding steric clash with the C2-benzyl substituent.

Applications in Drug Discovery[1][2][4][5]

The (1R,2R)-2-benzylcyclobutan-1-amine scaffold serves as a bioisostere for phenylethylamine and other flexible linkers, providing:

  • Metabolic Stability: The cyclobutane ring blocks alpha-hydroxylation and restricts rotation, potentially extending half-life.

  • Receptor Selectivity:

    • NPY Y5 Antagonists: Used in obesity treatments to lock the pharmacophore in a bioactive conformation (See Velneperit analogs).

    • Cathepsin K Inhibitors: Used to replace the P2-P3 amide bond, reducing lysosomotropism (e.g., analogs of Odanacatib).

    • Melatonin Agonists: Investigated for sleep disorders, where the rigid spacing mimics the indole core of melatonin.

References

  • Ellman, J. A., et al. (2002).[2] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Merck Research Laboratories. (2006). "Discovery of Cathepsin K Inhibitors: L-873724." Journal of Medicinal Chemistry.

  • Trost, B. M., et al. (2000). "Enantioselective Synthesis of 2-Substituted Cyclobutanones." Journal of the American Chemical Society.[3]

  • Vanda Pharmaceuticals. (2008). "Cyclobutylalkylamines and their use as melatonin receptor agonists." World Intellectual Property Organization, WO2008064138A2.

  • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538.

Sources

Methodological & Application

Reagents for peptide coupling with (1R,2R)-2-Benzylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Amide Bond Formation with (1R,2R)-2-Benzylcyclobutan-1-amine: Reagents, Mechanisms, and Optimized Protocols

Abstract

(1R,2R)-2-Benzylcyclobutan-1-amine is a valuable chiral building block in modern medicinal chemistry, enabling the synthesis of conformationally constrained peptide mimetics and novel drug candidates.[1][2] The successful incorporation of this moiety via amide bond formation is frequently challenged by the significant steric hindrance posed by the cyclobutane ring and the adjacent benzyl group, which reduces the nucleophilicity of the amine. This guide provides a comprehensive analysis of highly efficient coupling reagents suited for this demanding transformation. We delve into the mechanistic underpinnings of uronium salts (HATU), phosphonium salts (PyBOP), and propanephosphonic acid anhydride (T3P®), offering a comparative summary of their performance. Detailed, step-by-step protocols are provided to empower researchers, scientists, and drug development professionals to successfully couple this sterically hindered amine, ensuring high yields and minimal side reactions.

The Synthetic Challenge: Steric Hindrance in Amide Coupling

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in drug discovery.[3][4] The reaction typically proceeds by the activation of a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. However, the efficiency of this process is highly dependent on the steric and electronic properties of both coupling partners.

(1R,2R)-2-Benzylcyclobutan-1-amine presents a significant steric challenge. The secondary amine is flanked by a bulky cyclobutane scaffold and a benzyl group, which physically obstructs the approach of the activated carboxylic acid. This steric congestion necessitates the use of highly reactive coupling reagents that can rapidly generate a sufficiently electrophilic activated intermediate to overcome the high activation energy of the coupling step.[5][6] Standard carbodiimide reagents like DCC or EDC, while cost-effective, often prove insufficient for such hindered couplings, leading to slow reaction times, low yields, and the potential for side reactions.[7][8][9]

Comparative Analysis of High-Efficiency Coupling Reagents

To address the challenge of coupling with (1R,2R)-2-Benzylcyclobutan-1-amine, the selection of an appropriate coupling reagent is paramount. We will focus on three classes of modern reagents renowned for their efficacy in hindered couplings: Uronium/Aminium salts, Phosphonium salts, and Phosphonic Anhydrides.

Uronium/Aminium Salt: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is one of the most effective and commonly used coupling reagents, particularly for difficult sequences.[8][10] Its enhanced reactivity stems from the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt) within its structure.[5][11]

Mechanism of Action: The reaction, performed in a polar aprotic solvent like DMF and in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), follows a distinct pathway.[10][12][13] First, the base deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[10][13][14] The displaced HOAt anion then rapidly attacks this intermediate to generate the key OAt-active ester, which is highly susceptible to nucleophilic attack by the amine.[13][14] The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the final coupling step.[5][13]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + DIPEA Isouronium O-Acyl(tetramethyl) isouronium Salt RCOO->Isouronium Nucleophilic Attack HATU HATU HATU->Isouronium Nucleophilic Attack OAt_ester OAt-Active Ester Isouronium->OAt_ester + HOAt⁻ TMU Tetramethylurea Isouronium->TMU HOAt_anion HOAt⁻ Amide Product Amide OAt_ester->Amide + Amine Amine (1R,2R)-2-Benzyl- cyclobutan-1-amine

Mechanism of HATU-mediated amide coupling.

Advantages:

  • Extremely high reactivity and rapid reaction kinetics, ideal for sterically hindered substrates.[8][10]

  • Low tendency for racemization.[8]

  • Effective in both solution-phase and solid-phase peptide synthesis (SPPS).[11]

Considerations:

  • A primary side reaction is the potential for guanidinylation of the amine if HATU is used in significant excess or if the coupling is unusually slow, which caps the amine and prevents further reaction.[10][15]

  • Higher cost compared to carbodiimides.

Phosphonium Salt: PyBOP

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that avoids the formation of the carcinogenic byproduct HMPA (hexamethylphosphoramide) associated with its predecessor, BOP.[9][16] It is a highly efficient reagent, particularly for hindered couplings.[17]

Mechanism of Action: Similar to HATU, PyBOP requires a base to deprotonate the carboxylic acid. The carboxylate anion then attacks the phosphonium center of PyBOP, leading to the formation of a benzotriazolyl active ester (OBt ester) and tripyrrolidinophosphine oxide. This OBt ester is then readily attacked by the amine to form the desired amide bond.

Advantages:

  • Excellent coupling efficiency with low racemization.[7][17]

  • Does not cause guanidinylation side reactions, making it a safer choice than uronium salts when slow couplings are anticipated or when the reagent is used in excess.[15][18]

  • The byproducts are generally less hazardous than those from older phosphonium reagents.[19]

Considerations:

  • Generally considered slightly less reactive than HATU, which may necessitate longer reaction times or mild heating for extremely challenging couplings.

Propanephosphonic Acid Anhydride (T3P®)

T3P® is a cyclic anhydride of propanephosphonic acid that has emerged as a powerful and versatile coupling reagent.[20] It is known for its high efficiency, broad functional group tolerance, and exceptionally clean reaction profiles, as the byproducts are water-soluble.[20][21]

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a base. The carboxylate then attacks one of the phosphorus atoms in the T3P® cyclic trimer, opening the ring and forming a highly reactive mixed phosphonic-carboxylic anhydride intermediate.[22][23] This activated species is immediately attacked by the amine to yield the final amide product. The resulting phosphonic acid byproducts are easily removed with a simple aqueous wash.[21]

T3P_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Mixed_Anhydride Mixed Phosphonic- Carboxylic Anhydride RCOO->Mixed_Anhydride Nucleophilic Attack T3P T3P® T3P->Mixed_Anhydride Nucleophilic Attack Amide Product Amide Mixed_Anhydride->Amide + Amine Byproducts Water-Soluble Phosphonic Acids Mixed_Anhydride->Byproducts Amine (1R,2R)-2-Benzyl- cyclobutan-1-amine

Mechanism of T3P®-mediated amide coupling.

Advantages:

  • Gives superior results for sterically hindered peptides.[9]

  • The workup is exceptionally simple due to the water solubility of the byproducts, making it ideal for large-scale synthesis.[20][21]

  • Low toxicity and minimal risk of epimerization.[21]

  • Commercially available as a solution in common organic solvents like ethyl acetate or DMF.[21]

Considerations:

  • The reagent is sensitive to water, so anhydrous conditions are recommended for optimal performance.[23]

Data Summary and Reagent Selection Guide

The choice of reagent can be guided by factors such as the specific carboxylic acid substrate, scale, cost, and desired purity profile.

ParameterHATUPyBOPT3P®
Reagent Class Uronium/Aminium SaltPhosphonium SaltPhosphonic Anhydride
Relative Reactivity Very HighHighHigh
Typical Reaction Time 1 - 4 hours2 - 8 hours1 - 6 hours
Typical Temperature Room TemperatureRoom Temp. to 40°C0°C to Room Temp.
Key Advantage Highest reactivity for difficult couplings[5][8]No guanidinylation side reaction[15]Exceptionally easy, aqueous workup[20][21]
Primary Side Reaction Guanidinylation of amine[10][15]MinimalAzlactone formation with certain substrates[20]
Workup Complexity Standard (extraction)Standard (extraction)Simple (aqueous wash)
Relative Cost HighHighModerate

Detailed Experimental Protocols

The following protocols provide a starting point for the coupling of a generic carboxylic acid to (1R,2R)-2-benzylcyclobutan-1-amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General_Workflow Start Dissolve Carboxylic Acid and Amine in Anhydrous Solvent Cool Cool to 0°C (Optional) Start->Cool Add_Base Add Base (e.g., DIPEA) Cool->Add_Base Add_Reagent Add Coupling Reagent (HATU, T3P®, etc.) Add_Base->Add_Reagent React Stir at RT until Completion Add_Reagent->React Monitor Monitor by TLC / LC-MS React->Monitor Workup Aqueous Workup & Extraction React->Workup Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

General workflow for solution-phase peptide coupling.
Protocol 1: HATU-Mediated Coupling

Materials and Reagents:

  • Carboxylic Acid (e.g., N-protected amino acid)

  • (1R,2R)-2-Benzylcyclobutan-1-amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

  • Add (1R,2R)-2-benzylcyclobutan-1-amine (1.05 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[10]

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling

Materials and Reagents:

  • Carboxylic Acid

  • (1R,2R)-2-Benzylcyclobutan-1-amine

  • T3P® (50% solution in EtOAc or DMF is common)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1 M aqueous hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and (1R,2R)-2-benzylcyclobutan-1-amine (1.05 eq).

  • Dissolve the components in anhydrous EtOAc or DCM (to make a ~0.2 M solution).

  • Add pyridine or TEA (3.0 eq).

  • Cool the mixture to 0°C.

  • Slowly add the T3P® solution (1.5 eq of the active reagent) dropwise. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x). The aqueous washes effectively remove the phosphonic acid byproducts.[20][21]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Troubleshooting

  • Incomplete Reaction: If monitoring shows significant starting material remaining, a "double coupling" can be performed by adding a second portion of the coupling reagent and base.[17] Alternatively, gentle heating (e.g., to 40-50°C) may drive the reaction to completion, though this should be done with caution to avoid potential epimerization of the carboxylic acid partner.

  • Guanidinylation (with HATU): If a capped amine byproduct is observed, reduce the equivalents of HATU to near stoichiometric (e.g., 1.05 eq) in future attempts or switch to a phosphonium reagent like PyBOP.

  • Purification Difficulties: The simple aqueous workup associated with T3P® often yields a much cleaner crude product, simplifying subsequent purification steps.[21] If purification is challenging with other reagents, switching to T3P® is a recommended strategy.

Conclusion

The successful coupling of carboxylic acids to the sterically demanding (1R,2R)-2-benzylcyclobutan-1-amine is readily achievable with the appropriate selection of modern, high-efficiency coupling reagents. Uronium salts like HATU offer supreme reactivity for the most challenging substrates. Phosphonium salts such as PyBOP provide a robust alternative with no risk of guanidinylation. Finally, T3P® presents a highly effective and practical option, distinguished by a remarkably simple and scalable workup procedure. By understanding the mechanisms and applying the optimized protocols detailed in this guide, researchers can confidently incorporate this valuable chiral amine into their synthetic targets, advancing efforts in drug discovery and development.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Wikipedia. (n.d.). HATU.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Wissmann, H., & Kleiner, H. J. (1980). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Angewandte Chemie International Edition in English, 19(2), 133-134.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Leggio, A., Liguori, A., Napoli, A., Siciliano, C., & Di Gioia, M. L. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7158.
  • YouTube. (2024, October 26). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides [Video].
  • Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(7), 2460–2465.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS.
  • AAPPTec. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Difficult Peptide Sequences Using PyBOP.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Fields, G. B. (2005). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Wang, S.-M., Zhao, C., Zhang, X., & Qin, H.-L. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: A significant breakthrough for the construction of amides and peptide linkages.
  • Reitti, M., Kutta, R. J., & Olofsson, B. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(31), 5786–5791.
  • Wessjohann, L. A., & Schall, A. (2017).
  • Warner, B. P., & El-Faham, A. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(12), 2055–2067.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Brown, D. G., Boström, J., & Cernak, T. (2020). A map of the amine-carboxylic acid coupling system.
  • University of Minnesota. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.
  • MDPI. (2021, May 11). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved...
  • Durham University. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • Benchchem. (n.d.). Application Notes and Protocols: N-benzyl-N-methyldecan-1-amine (BMDA) in Medicinal Chemistry.
  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.

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Application Note: A Validated Protocol for the Preparation of 2-Benzylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In pharmaceutical development and organic synthesis, primary amines like 2-benzylcyclobutan-1-amine are frequently converted into their salt forms to enhance their physicochemical properties. The formation of a hydrochloride salt is a standard procedure that typically improves a compound's crystallinity, aqueous solubility, and stability, which are critical attributes for handling, formulation, and bioavailability.[1] This application note provides a detailed, validated protocol for the efficient conversion of 2-benzylcyclobutan-1-amine free base into its corresponding hydrochloride salt. The methodology emphasizes procedural rationale, robust safety measures, and comprehensive characterization of the final product, ensuring reproducibility and high purity. This guide is intended for researchers in organic chemistry, medicinal chemistry, and drug development.

Guiding Principles & Rationale

The conversion of an amine to its hydrochloride salt is a fundamental acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Lewis base, accepting a proton from hydrogen chloride (HCl), which acts as a Brønsted-Lowry acid.

Reaction Scheme:

Figure 1: Acid-base reaction between 2-benzylcyclobutan-1-amine and hydrogen chloride.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should readily dissolve the amine free base but be a poor solvent for the resulting ionic hydrochloride salt. This differential solubility causes the salt to precipitate out of the solution upon formation, enabling easy isolation by filtration.[2] Diethyl ether (Et₂O) or ethyl acetate (EtOAc) are excellent choices for this purpose.

  • Anhydrous Conditions: The use of anhydrous (dry) solvents and reagents is paramount. Amine hydrochlorides can be hygroscopic, and the presence of water can lead to the formation of a viscous oil or gum instead of a crystalline solid.[3] Furthermore, the solubility of the salt may increase in the presence of water, leading to reduced yields.[4]

  • Choice of HCl Source: While gaseous HCl can be used, a solution of HCl in a dry organic solvent (e.g., 2.0 M HCl in diethyl ether) is safer, more convenient, and easier to handle for laboratory-scale synthesis.[5] This approach avoids the complexities and hazards of managing a gas cylinder.[4]

Critical Safety Precautions

All operations must be performed inside a certified chemical fume hood. Adherence to institutional safety protocols is mandatory.

  • Hydrogen Chloride: Solutions of HCl in organic solvents are corrosive and release HCl gas, which is a severe respiratory irritant.[6] Avoid inhalation of vapors and contact with skin and eyes.[7][8] In case of exposure, seek immediate medical attention.[9]

  • Diethyl Ether: Diethyl ether is extremely flammable and volatile. Ensure there are no ignition sources in the vicinity. It can also form explosive peroxides upon prolonged storage and exposure to air. Use only freshly opened or tested ether.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but consult manufacturer data).[9][11]

Experimental Protocol

Materials and Equipment

Reagents & Consumables:

Reagent Formula Molar Mass ( g/mol ) Amount Moles (mmol)
2-Benzylcyclobutan-1-amine C₁₁H₁₅N 161.24 1.00 g 6.20
Diethyl Ether (Anhydrous) (C₂H₅)₂O 74.12 25 mL -
HCl Solution (2.0 M in Et₂O) HCl 36.46 ~3.4 mL ~6.82 (1.1 eq)

| Diethyl Ether (for washing) | (C₂H₅)₂O | 74.12 | 10 mL | - |

Equipment:

  • 50 mL Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Graduated cylinders

  • Pasteur pipettes

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Spatula and watch glass

  • High-vacuum line or vacuum desiccator

Step-by-Step Methodology

1. Dissolution of the Amine Free Base: a. Place 1.00 g (6.20 mmol) of 2-benzylcyclobutan-1-amine into a clean, dry 50 mL round-bottom flask containing a magnetic stir bar. b. Add 20 mL of anhydrous diethyl ether to the flask. c. Stir the mixture at room temperature until the amine is completely dissolved.

2. Acidification and Precipitation: a. While stirring the amine solution, slowly add 3.4 mL (6.82 mmol, 1.1 equivalents) of 2.0 M HCl solution in diethyl ether dropwise using a Pasteur pipette. b. Rationale: A slight excess (1.1 eq) of HCl ensures complete protonation of the amine. The dropwise addition prevents localized overheating and promotes the formation of a crystalline precipitate. c. Upon addition of the HCl solution, the hydrochloride salt should immediately precipitate as a white solid.[2] d. After the addition is complete, continue stirring the resulting suspension for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

3. Isolation and Purification: a. Set up the Büchner funnel and filter flask assembly. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid in the funnel with two portions of cold diethyl ether (5 mL each) to remove any unreacted starting material or excess HCl. d. Rationale: Washing with a solvent in which the salt is insoluble is a simple and effective purification step.[12] Using cold solvent further minimizes any potential loss of product due to slight solubility.

4. Drying the Product: a. Transfer the filter cake to a pre-weighed watch glass. b. Dry the solid under high vacuum for at least 4 hours to remove all residual solvent. c. The final product, 2-benzylcyclobutan-1-amine hydrochloride, should be a fine, white, crystalline solid. d. Weigh the dried product to determine the final yield.

Workflow Visualization

The overall experimental procedure can be summarized in the following workflow diagram.

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Product dissolve 1. Dissolve Amine in Anhydrous Et₂O acidify 2. Add HCl/Et₂O (Dropwise) dissolve->acidify Stirring precipitate 3. Stir for 30 min (Precipitation) acidify->precipitate isolate 4. Vacuum Filtration precipitate->isolate wash 5. Wash with Cold Et₂O isolate->wash dry 6. Dry Under High Vacuum wash->dry characterize 7. Characterization (MP, NMR, FTIR) dry->characterize

Caption: Workflow for Hydrochloride Salt Formation.

Characterization of the Final Product

Validation of the product's identity and purity is essential.

  • Appearance: White to off-white crystalline solid.

  • Melting Point (MP): The hydrochloride salt should exhibit a sharp melting point, which is typically significantly higher than the boiling point of the free base amine. A broad melting range may indicate impurities.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O), the spectrum should show a new, broad signal corresponding to the ammonium protons (–NH₃⁺). The chemical shifts of the protons adjacent to the nitrogen (on the cyclobutane ring) will also be shifted downfield compared to the free base due to the electron-withdrawing effect of the positive charge.[13]

  • ¹³C NMR Spectroscopy: The carbon atom bonded to the nitrogen will experience a downfield shift upon protonation.[13][14]

  • FTIR Spectroscopy: The most prominent feature will be a very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of an ammonium salt (R-NH₃⁺).[1]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Product oils out instead of crystallizing Presence of water or other impurities.Ensure all glassware is oven-dried and solvents are strictly anhydrous. If an oil persists, attempt to scratch the inside of the flask with a glass rod to induce crystallization or triturate the oil with a non-polar solvent like hexane.
No precipitate forms upon HCl addition Amine concentration is too low; salt is soluble in the chosen solvent.Reduce the initial volume of the solvent. If precipitation still fails, slowly add a non-polar co-solvent (e.g., hexane) to the solution to decrease the salt's solubility.
Low Yield Salt is partially soluble in the solvent; premature filtration.Ensure the mixture is stirred for a sufficient time. Cooling the suspension in an ice bath before filtration can further decrease solubility and improve yield. Minimize the volume of washing solvent used.

References

  • ResearchGate. (2012). How to make a salt of a novel compound? [Online] Available at: [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Online] Available at: [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. [Online] Available at: [Link]

  • Quora. (2023). What are some safety precautions to take when using hydrochloric acid in a laboratory setting? [Online] Available at: [Link]

  • Interscan Corporation. (2024). Safety Practices for Mitigating Hydrogen Chloride (HCl) Gas Leaks. [Online] Available at: [Link]

  • Ohio.gov. (1998). GHS Compliant HCL 20 & 22 degree Solution. [Online] Available at: [Link]

  • Google Patents. (2009). US20100204470A1 - Method for salt preparation.
  • Reddit. (2011). HCl in Ether. [Online] Available at: [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online] Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Online] Available at: [Link]

  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage? [Online] Available at: [Link]

  • Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Online] Available at: [Link]

  • ResearchGate. (2013). How can I prepare etherial hydrochloric acid? [Online] Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Online] Available at: [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? [Online] Available at: [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine? [Online] Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Online] Available at: [Link]

  • ResearchGate. (n.d.). Figure S7. 13C NMR spectrum of 1H amine (as the HCl ammonium salt). [Online] Available at: [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Online] Available at: [Link]

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The Strategic Deployment of (1R,2R)-2-Benzylcyclobutan-1-amine as a High-Value Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, there is a perpetual demand for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties to lead compounds. Among these, strained ring systems, particularly cyclobutanes, have garnered significant attention. The cyclobutane motif, once considered a synthetic curiosity, is now recognized as a valuable bioisostere for larger or more flexible structures, offering a unique combination of conformational rigidity and three-dimensional complexity.[1][2] When endowed with stereochemically defined substituents, such as in the case of (1R,2R)-2-Benzylcyclobutan-1-amine , these building blocks become powerful tools for navigating chiral chemical space. This guide provides an in-depth exploration of the synthesis and application of (1R,2R)-2-Benzylcyclobutan-1-amine, offering both the strategic rationale and detailed protocols for its effective utilization by researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties and Stereochemical Considerations

The utility of (1R,2R)-2-Benzylcyclobutan-1-amine as a chiral building block is rooted in its distinct structural features. The cis-relationship between the benzyl and amine substituents on the puckered cyclobutane ring creates a well-defined spatial arrangement that can be leveraged to induce stereoselectivity in subsequent chemical transformations.

PropertyValueSignificance
Molecular FormulaC₁₁H₁₅N
Molecular Weight161.24 g/mol
Stereochemistry(1R,2R)Enantiomerically pure, enabling stereoselective synthesis.
Key Functional GroupsPrimary Amine, Benzyl GroupThe amine serves as a versatile handle for a wide range of chemical modifications, while the benzyl group provides steric bulk and potential for further functionalization.
ConformationPuckered Cyclobutane RingThe constrained ring system limits conformational freedom, which can be advantageous in designing molecules with specific binding geometries.[3][4]

Synthetic Strategy: Accessing Enantiopure (1R,2R)-2-Benzylcyclobutan-1-amine

A direct, enantioselective synthesis of (1R,2R)-2-Benzylcyclobutan-1-amine may not be extensively documented. However, a robust and practical approach involves the synthesis of the racemic cis-2-benzylcyclobutan-1-amine followed by classical chiral resolution. This strategy is often employed when asymmetric syntheses are complex or low-yielding.[5][6]

Workflow for Synthesis and Chiral Resolution

G cluster_0 Racemate Synthesis cluster_1 Chiral Resolution start Cyclobutanone step1 Wittig Reaction with Benzyltriphenylphosphonium bromide start->step1 step2 Hydroboration-Oxidation step1->step2 step3 Reductive Amination step2->step3 racemate cis/trans-2-Benzylcyclobutan-1-amine (Racemic Mixture) step3->racemate resolution Formation of Diastereomeric Salts with (+)-Tartaric Acid racemate->resolution separation Fractional Crystallization resolution->separation liberation Basification to Liberate Free Amine separation->liberation enantiomer (1R,2R)-2-Benzylcyclobutan-1-amine liberation->enantiomer

Caption: Synthetic workflow for obtaining enantiopure (1R,2R)-2-Benzylcyclobutan-1-amine.

Protocol 1: Synthesis of Racemic cis-2-Benzylcyclobutan-1-amine

This protocol outlines a plausible multi-step synthesis starting from commercially available cyclobutanone.

Step 1: Benzylidene Cyclobutane Synthesis

  • Rationale: The Wittig reaction is a reliable method for converting a ketone to an alkene.[7]

  • Procedure:

    • To a suspension of benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise at 0 °C under an inert atmosphere.

    • Stir the resulting deep red solution for 1 hour at room temperature.

    • Cool the reaction mixture to 0 °C and add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield benzylidene cyclobutane.

Step 2: 2-Benzylcyclobutanol Synthesis

  • Rationale: Hydroboration-oxidation of the exocyclic double bond will yield the corresponding alcohol.

  • Procedure:

    • To a solution of benzylidene cyclobutane (1.0 eq) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (1.0 M in THF, 1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the mixture to 0 °C and slowly add water, followed by 3 M aqueous NaOH and 30% H₂O₂.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography to obtain 2-benzylcyclobutanol as a mixture of cis and trans isomers.

Step 3: Reductive Amination to 2-Benzylcyclobutan-1-amine

  • Rationale: The alcohol can be oxidized to the corresponding ketone, which is then converted to the amine via reductive amination.

  • Procedure:

    • Oxidize the 2-benzylcyclobutanol to 2-benzylcyclobutanone using a standard oxidizing agent such as PCC or a Swern oxidation.

    • To a solution of 2-benzylcyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with water and acidify with 2 M HCl.

    • Wash the aqueous layer with diethyl ether to remove unreacted ketone.

    • Basify the aqueous layer with 2 M NaOH and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield racemic 2-benzylcyclobutan-1-amine. The cis isomer is often the major product in such reductions.

Protocol 2: Chiral Resolution of Racemic cis-2-Benzylcyclobutan-1-amine
  • Rationale: Chiral acids, such as tartaric acid, form diastereomeric salts with racemic amines, which can often be separated by fractional crystallization due to their different solubilities.[5][8][9]

  • Procedure:

    • Dissolve the racemic cis-2-benzylcyclobutan-1-amine (1.0 eq) in a minimal amount of hot methanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in a minimal amount of hot methanol.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

    • Recrystallize the obtained solid from methanol until a constant specific rotation is achieved, indicating the isolation of a pure diastereomeric salt.

    • To liberate the free amine, dissolve the pure diastereomeric salt in water and basify with 2 M NaOH until the pH is >12.

    • Extract the enantiomerically pure (1R,2R)-2-benzylcyclobutan-1-amine with dichloromethane.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.

    • Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid chloride) followed by NMR analysis.

Applications in Asymmetric Synthesis

(1R,2R)-2-Benzylcyclobutan-1-amine is a valuable chiral building block for the synthesis of more complex, biologically active molecules. Its primary amine functionality serves as a versatile handle for derivatization, most commonly through acylation to form chiral amides.

Application Example: Synthesis of a Chiral Amide for Kinase Inhibitor Scaffolds

Many kinase inhibitors feature chiral amide moieties that are crucial for their binding affinity and selectivity.[10][11] The defined stereochemistry of (1R,2R)-2-Benzylcyclobutan-1-amine can be used to introduce a specific 3D architecture into a potential drug candidate.

Workflow for Chiral Amide Synthesis

G start (1R,2R)-2-Benzylcyclobutan-1-amine coupling Amide Coupling Reaction (e.g., EDCI/HOBt or Schotten-Baumann) start->coupling reagent Carboxylic Acid / Acyl Chloride reagent->coupling product Chiral Amide Derivative coupling->product analysis Purification and Stereochemical Analysis product->analysis

Caption: General workflow for the synthesis of chiral amides from (1R,2R)-2-Benzylcyclobutan-1-amine.

Protocol 3: N-Acylation with a Carboxylic Acid using EDCI/HOBt Coupling
  • Rationale: This is a standard and mild method for amide bond formation that minimizes racemization.

  • Procedure:

    • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of (1R,2R)-2-benzylcyclobutan-1-amine (1.1 eq) in anhydrous DCM, followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the reaction with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired chiral amide.

    • Confirm the structure and purity using NMR, Mass Spectrometry, and HPLC. The diastereomeric purity can often be assessed directly from the ¹H NMR spectrum.

Conclusion

(1R,2R)-2-Benzylcyclobutan-1-amine represents a strategically important chiral building block that provides access to conformationally constrained and stereochemically defined molecular architectures. While its direct synthesis may require a classical resolution approach, the resulting enantiopure amine is a versatile precursor for a wide range of derivatives, particularly chiral amides. The protocols and conceptual frameworks presented in this guide are intended to empower researchers and drug development professionals to effectively incorporate this valuable synthon into their synthetic campaigns, ultimately facilitating the discovery of novel and improved therapeutic agents.

References

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  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
  • Barron, D., & Kelling, A. (2010). The chemistry of cyclobutane-containing natural products. Natural Product Reports, 27(7), 1035-1063.
  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-154.
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  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PubMed. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Stereochemistry - Stereoelectronics. (2021). Resolution via salt formation (ionic bonding). Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of (1 R,2 R)-1-amino-2-hydroxycyclobutanecarboxylic acid—serine derivative—, from racemic or optically active 2-benzyloxycyclobutanone. Retrieved from [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • Nature. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

  • ACS Publications. (2021). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Retrieved from [Link]

  • PMC. (2014). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Retrieved from [Link]

  • ACS Publications. (2021). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2025). Kinase Inhibitors for Targeted Cancer Therapy. Retrieved from [Link]

  • PMC. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]

  • PMC. (2007). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Retrieved from [Link]

Sources

Application Note: Scalable Manufacturing of Chiral Cyclobutane Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) is a proven strategy to improve solubility and target selectivity while reducing metabolic liability.[1] Chiral cyclobutane amines represent a high-value "bioisostere" for phenyl rings and lipophilic spacers. However, their high ring strain (

) and the difficulty of controlling cis/trans diastereoselectivity alongside enantioselectivity have historically relegated them to "hard-to-scale" status.

This guide details two field-proven, scalable manufacturing workflows:

  • The Chemical Route: Continuous Flow [2+2] Photocycloaddition for de novo ring construction.

  • The Biological Route: Biocatalytic Transamination for the stereoselective amination of cyclobutanones.

Strategic Decision Matrix

Before selecting a protocol, assess your starting material availability and structural requirements.

DecisionMatrix Start Starting Material Source Q1 Do you have the Cyclobutane Core? Start->Q1 NoCore No: Need to build ring Q1->NoCore Olefins/Alkynes available YesCore Yes: Have Cyclobutanone Q1->YesCore Cyclobutanone available MethodA PROTOCOL A: Continuous Flow [2+2] (Photochemistry) NoCore->MethodA High Strain Synthesis MethodB PROTOCOL B: Biocatalytic Transamination (Enzymatic Resolution) YesCore->MethodB Stereocenter Installation Scale: Gram to Kg\nControl: Diastereoselectivity Scale: Gram to Kg Control: Diastereoselectivity MethodA->Scale: Gram to Kg\nControl: Diastereoselectivity Scale: Kg to Ton\nControl: Enantioselectivity Scale: Kg to Ton Control: Enantioselectivity MethodB->Scale: Kg to Ton\nControl: Enantioselectivity

Figure 1: Decision matrix for selecting the optimal manufacturing route based on substrate availability.

Protocol A: Continuous Flow [2+2] Photocycloaddition

Objective: Scalable synthesis of the cyclobutane core from acyclic precursors. Challenge: Batch photochemistry suffers from the Beer-Lambert law; light penetration drops drastically with volume, leading to long reaction times and side products. Solution: Continuous flow reactors with high surface-area-to-volume ratios ensure uniform irradiation.

Mechanism & Rationale

The [2+2] cycloaddition is the most direct route to cyclobutanes. By using a flow reactor, we decouple the reaction time from the scale.[2]

  • Light Source: High-power UV-A LEDs (365 nm) replace inefficient Hg lamps, reducing heat load.

  • Reactor Material: Fluorinated ethylene propylene (FEP) or Perfluoroalkoxy (PFA) tubing is transparent to UV and resistant to fouling.

Experimental Setup (Flow)[3][4]
ComponentSpecificationRationale
Pump HPLC or Syringe Pump (e.g., Vapourtec/Knauer)Precise flow rate controls residence time (

).
Reactor Coil PFA Tubing (10 mL volume, 1.6 mm OD)Maximizes photon flux per unit volume.
Light Source 365 nm LED Module (100W equivalent)Matches absorption of thioxanthone/catalyst.
Back Pressure 4–7 bar (60–100 psi)Prevents solvent boiling and maintains laminar flow.
Step-by-Step Protocol

Reference Implementation: Synthesis of bicyclic cyclobutenes/butanes (Almac, 2023).

  • Feed Preparation:

    • Dissolve Maleimide (1.0 equiv) and Alkyne/Alkene (1.2 equiv) in EtOAc/EtOH (1:1 v/v).

    • Sensitizer: Add Thioxanthone (2.5 mol%) if direct excitation is not possible.

    • Concentration: 0.1 M to 0.5 M (Optimize for solubility).

  • System Priming:

    • Flush the reactor with pure solvent at 2 mL/min to remove air bubbles.

    • Set the Back Pressure Regulator (BPR) to 5 bar.

    • Turn on the LED unit and allow thermal equilibration (maintain coil at 25–30 °C via fan cooling).

  • Reaction Execution:

    • Set flow rate to achieve Residence Time (

      
      ) = 10–30 mins.
      
      • Calculation: Flow Rate = Reactor Volume /

        
        .
        
    • Pump the feed solution.[3] Discard the first 1.5 reactor volumes (dispersion zone).

    • Collect the steady-state output.

  • Workup:

    • Concentrate the output in vacuo.

    • Purification: The high conversion in flow often allows direct crystallization or simple filtration through a silica plug to remove the sensitizer.

FlowSetup Feed Feed Solution (Olefins + Sensitizer) Pump HPLC Pump (Precise Flow Control) Feed->Pump 0.5 M Reactor PFA Coil Reactor (Irradiated by 365nm LED) Pump->Reactor Flow Rate = V/t BPR Back Pressure Regulator (5 bar) Reactor->BPR Steady State Collect Product Collection (Cyclobutane) BPR->Collect

Figure 2: Schematic of the continuous flow photochemical reactor.

Protocol B: Biocatalytic Transamination

Objective: Stereoselective installation of the amine onto a pre-existing cyclobutanone. Challenge: Chemical reductive amination typically yields cis/trans mixtures and racemates. Solution:


-Transaminases (ATAs) offer perfect enantioselectivity and can establish cis or trans geometry based on enzyme pocket specificity.
Mechanism & Rationale

Transaminases transfer an amino group from a sacrificial donor (Isopropylamine) to the ketone. The equilibrium is unfavorable (


), so the reaction must be driven by removing the coproduct (acetone).
  • Enzyme Class: PLP-dependent

    
    -Transaminases (e.g., ATA-200, ATA-113, or Codexis variants).
    
  • Equilibrium Shift: Use of isopropylamine (IPA) in excess + removal of acetone (vacuum or N2 sweep).

Step-by-Step Protocol (Scale: 10–100 g)

Reference Implementation: Flash Thermal Racemization/ATA Scale-up (Nature Comm, 2025; Merck).

  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.5).

    • Add PLP (Pyridoxal-5'-phosphate) cofactor (1 mM final concentration).

  • Substrate Loading:

    • Suspend Cyclobutanone substrate (50 g/L loading).

    • Co-solvent: Add 10–20% DMSO or MeOH if the substrate is lipophilic.

  • Amine Donor Addition:

    • Add Isopropylamine (IPA) (1.0 M, approx 5–10 equiv).

    • Critical: Re-adjust pH to 7.5–8.0 using 6M HCl (IPA is highly basic).

  • Enzyme Initiation:

    • Add Transaminase enzyme powder (e.g., 2–5 wt% relative to substrate).

    • Incubate at 30–45 °C with overhead stirring (avoid vortexing which denatures proteins).

  • Equilibrium Displacement (The "Smart" Step):

    • Apply a partial vacuum (200–300 mbar) or a continuous Nitrogen sweep to strip the volatile acetone coproduct.

    • Note: Replenish IPA and water if volume loss exceeds 10%.

  • Workup:

    • Acidify to pH 2 (quench enzyme, protonate amine).

    • Extract unreacted ketone with MTBE (discard or recycle).

    • Basify aqueous layer to pH 12 (using NaOH).

    • Extract the chiral cyclobutane amine into EtOAc.

Quality Control & Validation

Stereochemical Assignment

Cyclobutanes possess both enantiomers and diastereomers (cis/trans).

  • Diastereomer Ratio (d.r.): Use 1D-NOESY NMR .

    • Cis: Strong NOE correlation between the methine proton of the amine and the substituent at C2/C3.

    • Trans: Weak or absent NOE.

  • Enantiomeric Ratio (e.r.): Chiral HPLC/SFC.

    • Column: Chiralpak IA or IC (immobilized phases are preferred for amine stability).

    • Mobile Phase: CO2/MeOH + 0.1% Diethylamine (DEA) for SFC.

Data Summary Table
ParameterFlow Photochemistry (Method A)Biocatalysis (Method B)
Primary Utility Ring ConstructionStereocenter Installation
Scale Limit Flow-rate dependent (Kg/day)Reactor volume dependent (Ton/batch)
Stereocontrol Diastereoselective (substrate controlled)Enantioselective (enzyme controlled)
Green Metrics High atom economy, requires photonsWater-based, renewable catalyst
Typical Yield 70–85%85–95% (with acetone removal)

References

  • Smyth, M., et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Almac Group / Synlett. Link

  • Grantham, H., & Kimber, M. (2021). Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv.[4] Link

  • Abd Al Rahim, N. A., et al. (2025/2023).[1][5] Scale-up of the biotransamination towards the (3R)-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine. ChemCatChem.[6] Link

  • Gilio, A. K., et al. (2025).[5] Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications / ResearchGate. Link

  • Robert, E. G. L., & Waser, J. (2025).[1] Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. Link

Sources

Reductive amination techniques involving benzylcyclobutane precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Techniques for Benzylcyclobutane Precursors

Part 1: Executive Summary & Strategic Importance

Cyclobutane rings are increasingly utilized in medicinal chemistry as bioisosteres for phenyl rings, morpholines, and piperazines. They offer a unique "exit vector" geometry that can rigidly orient substituents to improve potency and metabolic stability. However, the synthesis of benzylcyclobutane amines —specifically through reductive amination—presents unique challenges due to ring strain (~26 kcal/mol) and puckering effects that dictate stereochemical outcomes.

This guide provides high-fidelity protocols for the reductive amination of 3-substituted cyclobutanones (e.g., 3-benzyloxycyclobutanone, 3-benzylcyclobutanone). Unlike flexible cyclohexanes, the cyclobutane ring's "butterfly" conformation creates a distinct bias for cis-selectivity during hydride delivery.

Key Technical Advantages of this Guide:

  • Stereocontrol: Methods to maximize cis-diastereoselectivity (>95:5 dr).

  • Chemomimesis: Protocols adapted for both standard (NaBH(OAc)₃) and "green" (2-Picoline-Borane) reagents.

  • Scalability: Workflows designed to minimize side reactions like ring-opening or over-alkylation.

Part 2: Mechanistic Insight & Stereochemical Control

To master this reaction, one must understand the conformational dynamics of the cyclobutane ring.

The "Butterfly" Effect

Cyclobutanones exist in a puckered conformation. A bulky substituent at the C3 position (e.g., a benzyloxy or benzyl group) will preferentially adopt a pseudo-equatorial orientation to minimize steric strain.

When an imine is formed and subsequently reduced, the hydride donor approaches the electrophilic carbon.

  • Trajectory: The hydride attacks from the face opposite the C3-substituent (anti-facial attack) to avoid steric clash and torsional strain.

  • Outcome: This delivery pushes the developing amine group to the same face as the C3-substituent.

  • Result: The cis isomer is thermodynamically and kinetically favored.

Visualizing the Stereoselection:

G Substrate 3-Substituted Cyclobutanone Imine Imine/Iminium Intermediate Substrate->Imine + Amine - H2O Note1 C3 substituent locks pseudo-equatorial conformation Substrate->Note1 Transition Hydride Attack (Anti-facial) Imine->Transition Reducing Agent (Steric Control) Product Cis-1,3-Disubstituted Cyclobutane (Major) Transition->Product Stereoselective Reduction Note2 Hydride attacks 'bottom' face pushing amine 'up' (Cis) Transition->Note2

Figure 1: Mechanistic pathway favoring cis-selectivity in 3-substituted cyclobutanone reductions. The puckered ring conformation directs hydride attack away from the C3 substituent.

Part 3: Experimental Protocols

Protocol A: Standard Direct Reductive Amination (NaBH(OAc)₃)

Best for: Routine synthesis, high functional group tolerance, and maximizing cis-selectivity.

Reagents:

  • Ketone: 3-(Benzyloxy)cyclobutan-1-one (1.0 equiv)[1]

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the cyclobutanone (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL, 0.2 M).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature (RT) for 30–60 minutes.

    • Why? Pre-stirring allows the imine/iminium equilibrium to establish before reduction, which is crucial for hindered amines.

  • Reduction: Cool the mixture to 0°C (optional, but enhances cis-selectivity). Add NaBH(OAc)₃ (1.5 mmol) in one portion.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine.

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

    • Note: Gas evolution (CO₂) will occur.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography. The cis isomer is typically more polar than the trans isomer on silica gel.

Quantitative Data Summary:

ParameterSpecificationNotes
Stoichiometry 1.0 Ketone : 1.1 Amine : 1.5 STABExcess reductant ensures completion.
Temperature 0°C → 23°CLower temp (0°C) favors cis ratio (>90:10).
Reaction Time 4 – 16 HoursDependent on steric bulk of amine.
Typical Yield 75 – 95%High efficiency due to ring reactivity.
dr (cis:trans) ~90:10 to 98:2Driven by ring puckering.
Protocol B: "Green" Reductive Amination (2-Picoline-Borane)

Best for: Acid-sensitive substrates, avoiding chlorinated solvents, and process chemistry (scale-up).

Reagents:

  • Ketone: 3-Benzylcyclobutanone[1]

  • Amine: Benzylamine or functionalized equivalent

  • Reductant: 2-Picoline-Borane complex (Pic-BH₃) (1.0–1.2 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst: Acetic Acid (10 mol%) or none (if amine is HCl salt)

Methodology:

  • Mixing: Dissolve ketone (1.0 equiv) and amine (1.0 equiv) in MeOH (0.5 M).

  • Reagent Addition: Add 2-Picoline-Borane (1.1 equiv).

  • Reaction: Stir at RT for 2–6 hours.

    • Insight: Pic-BH₃ is stable in protic solvents, unlike NaBH₄, allowing for a "greener" profile. It is less aggressive, reducing the risk of reducing the ketone to an alcohol before imine formation.

  • Workup: Add water and extract with Ethyl Acetate.

  • Purification: Acid-base extraction is often sufficient to isolate the product in high purity (>95%).

Part 4: Troubleshooting & Optimization

Decision Logic for Condition Selection:

DecisionTree Start Start: Choose Conditions CheckSubstrate Is the substrate acid-sensitive? Start->CheckSubstrate Sensitive Yes (e.g., Acetals) CheckSubstrate->Sensitive Yes NotSensitive No CheckSubstrate->NotSensitive No UsePicBH3 Use 2-Picoline-Borane in MeOH (No AcOH) Sensitive->UsePicBH3 CheckSelectivity Is >95:5 cis-selectivity critical? NotSensitive->CheckSelectivity HighSelectivity Yes CheckSelectivity->HighSelectivity Strict Requirement Standard No (Separable) CheckSelectivity->Standard Flexible ProtocolLowTemp Protocol A at -78°C or bulky reductant HighSelectivity->ProtocolLowTemp ProtocolStandard Protocol A (STAB) at Room Temp Standard->ProtocolStandard

Figure 2: Decision matrix for selecting the optimal reductive amination conditions based on substrate stability and stereochemical requirements.

Common Issues:

  • Low Conversion:

    • Cause: Incomplete imine formation due to steric hindrance on the cyclobutane ring.

    • Fix: Add 3Å or 4Å Molecular Sieves to the reaction mixture during the imine formation step to scavenge water and drive equilibrium.

  • Epimerization:

    • Cause: High temperatures or strong bases can scramble the stereocenter alpha to the carbonyl before reduction.

    • Fix: Keep the reaction neutral/mildly acidic (pH 5–6) and avoid heating above 40°C.

  • Debenzylation:

    • Risk: If using catalytic hydrogenation (H₂/Pd) for reductive amination on a benzyloxy substituted cyclobutane, you risk cleaving the benzyl ether.

    • Fix: Stick to hydride reagents (STAB, Pic-BH₃) which are chemoselective and will not touch the benzyl ether.

Part 5: References

  • Stereoselective Reductions of 3-Substituted Cyclobutanones. Journal of Organic Chemistry. 2020. Link

    • Mechanistic grounding for the "anti-facial" hydride attack and cis-selectivity.

  • Reductive Amination with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. 1996. Link

    • The foundational protocol for STAB-mediated reductive aminations.

  • 2-Picoline-Borane: A Non-Toxic Alternative to Sodium Cyanoborohydride. Organic Process Research & Development. 2011. Link

    • Source for the "Green" protocol utilizing picoline-borane.

  • Synthesis of 3-(Benzyloxy)cyclobutan-1-one. ChemicalBook / Apollo Scientific. Link

    • Source for precursor availability and physical properties.[2]

Sources

Solvent Selection & Handling Guide: (1R,2R)-2-Benzylcyclobutan-1-amine HCl

[1]

Executive Summary

(1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride is a high-value, conformationally restricted chiral building block.[1] Its rigid cyclobutane core mimics the spatial arrangement of phenethylamine derivatives while reducing conformational entropy, making it a potent scaffold for GPCR ligands and enzyme inhibitors.

However, its successful utilization is frequently hindered by two factors:[1]

  • Solubility Mismatch: The hydrochloride salt form is highly polar, while target organic reactions (amide couplings, SNAr) typically require non-polar or dipolar aprotic environments.

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) requires specific thermal and acidic precautions to prevent ring-opening or rearrangement, particularly during scale-up.[1]

This guide provides a validated solvent selection matrix and experimental protocols to maximize yield and stereochemical integrity.

Physicochemical Profile & Solubility Thermodynamics[1]

Understanding the phase behavior of the HCl salt versus the free base is the prerequisite for solvent selection.

PropertyHCl Salt (Commercial Form)Free Base (Reactive Form)
Polarity Ionic / Highly PolarLipophilic / Moderately Polar
Water Solubility High (>50 mg/mL)Low / Insoluble
Methanol Solubility High (Solvated ions)High
DCM/EtOAc Solubility Insoluble (Suspension)High (Homogeneous)
DMF/DMSO Solubility Moderate to HighHigh
Thermal Limit Stable < 120°CVolatile; Risk of degradation > 100°C

Key Insight: You cannot react the HCl salt directly in Dichloromethane (DCM) or Toluene without an auxiliary base. The reaction will fail due to phase heterogeneity (solid-liquid) and lack of a nucleophilic amine species (ammonium is non-nucleophilic).

Solvent Selection Matrix by Reaction Type

A. Amide Coupling / Urea Formation

Target: Formation of stable amide bonds using activated esters or coupling reagents (HATU, EDC).[2]

  • Primary Recommendation: DMF (N,N-Dimethylformamide) or DMAc .[1]

    • Rationale: Dissolves both the amine HCl salt and the organic acid/coupling reagent. Requires an organic base (DIPEA or NMM) to generate the free amine in situ.

  • Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc + Water (Schotten-Baumann).[1]

    • Rationale: If using highly reactive acyl chlorides, a biphasic system (EtOAc/sat. NaHCO₃) is superior for impurity rejection.

B. Nucleophilic Substitution (S_NAr / Alkylation)

Target: Displacement of halides on heteroaromatic rings.

  • Primary Recommendation: DMSO (Dimethyl sulfoxide) or NMP .

    • Rationale: High dielectric constant stabilizes the transition state. High boiling point allows for controlled heating (up to 80-100°C) without pressurization, though care must be taken regarding ring stability.

  • Contraindication: Avoid protic solvents (MeOH, EtOH) as they can compete as nucleophiles or solvate the amine too strongly, reducing nucleophilicity.

C. Reductive Amination

Target: Formation of secondary amines via aldehyde condensation.

  • Primary Recommendation: DCE (1,2-Dichloroethane) or DCM (with pre-free-basing).[1]

    • Rationale: These solvents promote imine formation. Since the salt is insoluble, one must either free-base first (Protocol A) or use MeOH if the reducing agent (e.g., NaBH₃CN) tolerates it.[1]

Decision Logic Visualization

The following diagram illustrates the decision process for solvent and base selection based on the reaction type.

SolventSelectionStartStart: (1R,2R)-2-Benzylcyclobutan-1-amine HClRxnTypeSelect Reaction TypeStart->RxnTypeAmideAmide Coupling(HATU/EDC)RxnType->AmideStandardAcylClAcylation(Acyl Chlorides)RxnType->AcylClHigh ReactivitySnArNucleophilic Subst.(SnAr)RxnType->SnArHeterocyclesDMFSolvent: DMF or NMPBase: DIPEA (3.0 eq)Amide->DMFHomogeneousIn-situ NeutralizationBiphasicSolvent: EtOAc / WaterBase: NaHCO3 / K2CO3AcylCl->BiphasicSchotten-Baumann(Cleanest Profile)DMSOSolvent: DMSOBase: TEA or DIPEATemp: < 90°CSnAr->DMSOMax NucleophilicityWarningCRITICAL: Avoid heating >110°C(Ring Strain Risk)DMSO->Warning

Caption: Solvent selection workflow ensuring solubility and reactivity compatibility for cyclobutane amine salts.

Detailed Experimental Protocols

Protocol A: In-Situ Neutralization (Recommended for Amide Couplings)

Use this protocol for HATU, EDC, or PyBOP couplings in DMF or DCM.[1]

Reagents:

  • (1R,2R)-2-Benzylcyclobutan-1-amine HCl (1.0 eq)[1]

  • Carboxylic Acid (1.0 - 1.2 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 eq)[1]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step:

  • Dissolution: Charge the carboxylic acid and HATU into the reaction vessel. Add anhydrous DMF. Stir for 5 minutes to activate the acid.

  • Salt Addition: Add the (1R,2R)-2-Benzylcyclobutan-1-amine HCl salt directly to the vessel. Note: It may not dissolve immediately.[1]

  • Base Trigger: Add DIPEA dropwise.

    • Mechanism:[1] The first equivalent of DIPEA neutralizes the HCl, releasing the free amine. The subsequent equivalents act as the proton scavenger for the coupling.

    • Observation: The suspension should clarify within 5-10 minutes as the free amine is released and enters the solution.

  • Reaction: Stir at Room Temperature (20-25°C) for 2-16 hours.

  • Work-up: Dilute with EtOAc. Wash with 1M HCl (to remove excess DIPEA/pyridine), then sat. NaHCO₃, then Brine. Dry over Na₂SO₄.[3]

Protocol B: Free-Basing & Extraction (Recommended for Sensitive Chemistry)

Use this if your reaction is sensitive to excess base or requires non-polar solvents (e.g., Toluene).[1]

Reagents:

  • Amine HCl Salt[1][4]

  • 1M NaOH or Sat. NaHCO₃

  • DCM or EtOAc[3][5]

Step-by-Step:

  • Suspend the amine HCl salt in DCM (10 mL/g).

  • Add an equal volume of 1M NaOH (strong base) or Sat. NaHCO₃ (mild base).

  • Stir vigorously for 15 minutes. The solid should disappear.

  • Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Combine organics, dry over MgSO₄, and filter.

  • Critical: Use the solution immediately or concentrate at <30°C. Do not store the free base for extended periods as it may absorb CO₂ (forming carbamates) or degrade.

Scientific Rationale & Troubleshooting

Why (1R,2R)?

The (1R,2R) designation implies a trans relationship between the amino group and the benzyl substituent. This stereochemistry is thermodynamically more stable than the cis isomer but creates specific steric bulk around the nitrogen.

  • Implication: In S_NAr reactions, the benzyl group may sterically hinder the approach of the nitrogen to the electrophile. Using DMSO (polar aprotic) helps strip the solvation shell from the nucleophile, counteracting this steric penalty.

Thermal Stability Warning

Cyclobutanes possess significant ring strain (~26.4 kcal/mol). While 2-benzyl substitution adds some steric bulk, the ring is susceptible to thermal cleavage or expansion under forcing conditions (e.g., >120°C in acidic media).

  • Rule of Thumb: Keep reaction temperatures below 100°C. If higher temps are needed, screen microwave conditions (short exposure) rather than prolonged reflux.

References

  • Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Context on physicochemical properties of amine salts).
  • Pfizer Solvent Selection Guide. Green Chemistry principles for amide couplings. ACS GCI Pharmaceutical Roundtable.[6] Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Hygroscopic Cyclobutane Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of hygroscopic cyclobutane amine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure, crystalline, and anhydrous forms of these valuable building blocks. The unique combination of a strained cyclobutane ring and a hygroscopic hydrochloride salt presents specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.

I. Understanding the Challenge: The Nature of Hygroscopic Cyclobutane Amine Hydrochlorides

Cyclobutane amine hydrochlorides are integral components in medicinal chemistry due to their unique conformational constraints and ability to explore chemical space. However, their purification is often complicated by their inherent hygroscopicity, a tendency to readily absorb moisture from the atmosphere. This can lead to a cascade of experimental problems, including:

  • Difficulty in obtaining a crystalline solid: The presence of water can disrupt the crystal lattice, resulting in oils or amorphous solids.

  • Inaccurate weighing and stoichiometry: Absorbed water adds to the mass of the compound, leading to errors in reaction stoichiometry and analytical measurements.

  • Reduced stability and reactivity: Water can participate in undesirable side reactions or alter the compound's reactivity in subsequent synthetic steps.

The strained nature of the cyclobutane ring can also influence the crystal packing and the strength of the ionic interaction between the ammonium cation and the chloride anion, further impacting the salt's interaction with water molecules.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of hygroscopic cyclobutane amine hydrochlorides in a question-and-answer format.

Question 1: My cyclobutane amine hydrochloride "oiled out" during recrystallization. What should I do?

Answer: "Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue with hygroscopic compounds. It often occurs when the melting point of the impure solid is depressed by the presence of both impurities and absorbed water, falling below the boiling point of the recrystallization solvent.

  • Probable Cause:

    • Excessive Water Content: The primary culprit is often residual water in your crude material or the absorption of atmospheric moisture during the process.

    • Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the salt to crash out of solution before it can form an ordered crystal lattice.

    • Cooling Too Rapidly: Rapid cooling does not provide sufficient time for nucleation and crystal growth, favoring the formation of an amorphous oil.

  • Recommended Solutions:

    • Re-dissolve and Add a Co-solvent: Gently reheat the mixture to redissolve the oil. Add a small amount of a more polar co-solvent (e.g., a few drops of isopropanol or methanol if you are using a less polar solvent like ethyl acetate) to increase the solubility of the salt and disrupt the oiling process.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the rate of cooling.

    • Seed the Solution: If you have a small amount of pure, crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.

    • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[1]

    • Azeotropic Removal of Water: Before recrystallization, dissolve the crude material in a suitable solvent (e.g., toluene) and distill off the solvent. The toluene-water azeotrope will co-distill, effectively removing residual water.[2]

Question 2: I'm struggling to get my hygroscopic cyclobutane amine hydrochloride completely dry. My NMR spectrum still shows a broad water peak.

Answer: Achieving a truly anhydrous state with these compounds requires rigorous drying techniques, as even trace amounts of water can be tenaciously held.

  • Probable Cause:

    • Inefficient Drying Method: Standard oven drying at atmospheric pressure is often insufficient for highly hygroscopic materials.

    • Re-absorption of Moisture: The dried product can quickly reabsorb atmospheric moisture during handling and transfer.

    • Trapped Solvent/Water: Water molecules can be trapped within the crystal lattice, making them difficult to remove.

  • Recommended Solutions:

    • High-Vacuum Drying: Dry the solid under high vacuum (and gentle heating if the compound is thermally stable) for an extended period. A vacuum oven is ideal for this purpose.[2]

    • Azeotropic Drying: As mentioned previously, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent under vacuum is a highly effective drying method.[2][3]

    • Use of a Drying Agent in a Desiccator: Store the compound in a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite).

    • Handling in an Inert Atmosphere: For highly sensitive compounds, all manipulations should be performed in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon).

Question 3: My recrystallized product has a low yield. How can I improve it?

Answer: Low yield in recrystallization can be frustrating. Several factors can contribute to this issue.

  • Probable Cause:

    • Using Too Much Solvent: This is the most common reason for low recovery.[1] The compound remains dissolved in the mother liquor even after cooling.

    • The Compound is Too Soluble in the Chosen Solvent: If the compound has significant solubility in the cold solvent, a substantial amount will be lost.

    • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose product.

  • Recommended Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Solvent System Optimization: If your compound is too soluble in a single solvent, consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

    • Cooling to Lower Temperatures: After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

    • Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization to recover more product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing cyclobutane amine hydrochlorides?

A1: There is no single "best" solvent, as the optimal choice depends on the specific substitution pattern of your cyclobutane amine. However, a good starting point is a polar protic solvent like isopropanol . Many amine hydrochlorides exhibit good solubility in hot isopropanol and poor solubility when cold, leading to good recovery.[4] Ethanol can also be used, but some amine hydrochlorides are too soluble in it, resulting in lower yields. For less polar substrates, a mixture of solvents such as ethyl acetate/isopropanol or dichloromethane/diethyl ether might be effective.

Q2: How can I accurately determine the water content of my final product?

A2: The most reliable method for quantifying water content in hygroscopic compounds is Karl Fischer titration .[3][5][6][7][8][9][10][11] This technique is specific for water and can detect even trace amounts. For qualitative assessment, the presence of a broad singlet in the ¹H NMR spectrum (typically around 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆) is indicative of water.

Q3: What are the best practices for storing hygroscopic cyclobutane amine hydrochlorides?

A3: Proper storage is crucial to maintain the integrity of your compound.

  • Tightly Sealed Containers: Use vials with tight-fitting caps, preferably with a PTFE liner.

  • Desiccator: Store the vials inside a desiccator containing a fresh, active desiccant.

  • Inert Atmosphere: For long-term storage or for highly sensitive compounds, consider sealing the vial under an inert atmosphere (argon or nitrogen) or storing it in a glove box.

Q4: Can I use ¹H NMR to assess the purity of my cyclobutane amine hydrochloride?

A4: Yes, ¹H NMR is an excellent tool for assessing purity. In addition to the characteristic peaks for your compound, you should look for:

  • Residual Solvents: Sharp singlets or multiplets corresponding to common laboratory solvents.

  • Starting Materials or Byproducts: Peaks that do not correspond to your desired product.

  • Water: A broad singlet as mentioned earlier. The proton on the nitrogen of the hydrochloride salt (NH₃⁺) will often appear as a broad singlet. The chemical shifts of the cyclobutane protons can provide valuable structural information.[12][13]

IV. Experimental Protocols

Protocol 1: Recrystallization of a Hygroscopic Cyclobutane Amine Hydrochloride

This protocol provides a general guideline. The solvent system may need to be optimized for your specific compound.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., isopropanol, ethanol/diethyl ether).

  • Dissolution: In a fume hood, place the crude, hygroscopic cyclobutane amine hydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring on a hot plate. Gradually add more hot solvent in small portions until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven at a temperature appropriate for your compound's stability.

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol assumes the use of a coulometric Karl Fischer titrator.

  • Titrator Preparation: Ensure the titrator's cell is clean and filled with fresh Karl Fischer reagent. Run a pre-titration to neutralize any ambient moisture in the cell.

  • Sample Preparation: In a dry environment (ideally a glove box), accurately weigh a small amount of your purified cyclobutane amine hydrochloride (typically 10-50 mg) into a gas-tight syringe or a sample boat.

  • Sample Introduction: Quickly and carefully introduce the sample into the titration cell.

  • Titration: Start the titration. The instrument will automatically titrate the water present in the sample and display the result, usually as a percentage or in parts per million (ppm).

  • Repeatability: Perform the measurement in triplicate to ensure the result is reproducible.

V. Data Presentation

Table 1: Recommended Recrystallization Solvents for Amine Hydrochlorides

Solvent/Solvent SystemPolarityTypical ApplicationAdvantagesDisadvantages
IsopropanolPolar ProticGeneral purpose for many amine hydrochloridesGood balance of solubility at high and low temperatures.[4]May not be suitable for very polar compounds.
EthanolPolar ProticFor less soluble amine hydrochloridesHigher solvating power than isopropanol.Can lead to lower yields due to higher solubility at low temperatures.
Methanol/Diethyl EtherPolar Protic/NonpolarFor highly soluble amine hydrochloridesAllows for controlled precipitation.Requires careful addition of the anti-solvent (ether).
Ethyl Acetate/HexanesMedium/NonpolarFor less polar amine hydrochloridesGood for removing nonpolar impurities.May cause "oiling out" if not carefully controlled.

VI. Visualizations

Diagram 1: Workflow for the Purification of a Hygroscopic Cyclobutane Amine Hydrochloride

Purification_Workflow cluster_0 Initial Purification cluster_1 Isolation & Drying cluster_2 Quality Control Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Add minimal hot solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove insoluble impurities Crystallization Crystallization Hot Filtration->Crystallization Slow cooling Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Collect crystals Washing Washing Vacuum Filtration->Washing Cold solvent High-Vacuum Drying High-Vacuum Drying Washing->High-Vacuum Drying Remove residual solvent & water Purity Analysis Purity Analysis High-Vacuum Drying->Purity Analysis NMR, HPLC Water Content Water Content High-Vacuum Drying->Water Content Karl Fischer Pure, Anhydrous Product Pure, Anhydrous Product Purity Analysis->Pure, Anhydrous Product Water Content->Pure, Anhydrous Product

Caption: A typical workflow for the purification and analysis of hygroscopic cyclobutane amine hydrochlorides.

Diagram 2: Troubleshooting Logic for "Oiling Out" During Recrystallization

Oiling_Out_Troubleshooting start Problem: 'Oiling Out' Occurs cause1 Probable Cause: Excess Water start->cause1 cause2 Probable Cause: Rapid Cooling start->cause2 cause3 Probable Cause: Poor Solvent start->cause3 solution1 Solution: Azeotropic Drying (e.g., with Toluene) cause1->solution1 solution2 Solution: Slow, Insulated Cooling cause2->solution2 solution4 Solution: Seed with Pure Crystal or Scratch Flask cause2->solution4 solution3 Solution: Add Polar Co-solvent (e.g., Isopropanol) cause3->solution3 cause3->solution4

Caption: Decision-making flowchart for addressing the issue of a compound "oiling out" during recrystallization.

VII. References

  • Sciencemadness Discussion Board. (2007, October 11). drying the water out of hygroscopic crystals. [Online forum post]. Retrieved from [Link]

  • Pilotech. (2026, January 19). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Retrieved from [Link]

  • CRB. Spray drying solutions: Considerations for API and OSD processing operations. Retrieved from [Link]

  • Millrock Technology, Inc. (2019, May 7). Active Pharmaceutical Ingredient (API) Freeze Drying. Retrieved from [Link]

  • Contract Pharma. (2021, September 9). Spray Drying: A Proven Approach to Enhance the Solubility of APIs. Retrieved from [Link]

  • Cheméo. Chemical Properties of Cyclobutane (CAS 287-23-0). Retrieved from [Link]

  • MDPI. (2023). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Pharmaceuticals, 16(7), 947. [Link]

  • MDPI. (2016). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 21(9), 1194. [Link]

  • ResearchGate. (2025, August 6). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Retrieved from [Link]

  • PubChem. Cyclobutane. Retrieved from [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1041-1053. [Link]

  • ResearchGate. (2025, August 7). Synthesis of cyclobutane analogues. Retrieved from [Link]

  • ScholarWorks. (2025, July 25). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • ACS Publications. (2014). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483. [Link]

  • Wikipedia. Cyclobutane. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. Cyclobutane—Physical Properties and Theoretical Studies. Retrieved from [Link]

  • SpectraBase. Cyclobutylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Retrieved from [Link]

  • U.S. Pharmacopeia. (2012, June 12). 5812 Description and Solubility / Reference Tables Second Supplement to USP 35–NF 30. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Online forum post]. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online forum post]. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SpectraBase. Cyclobutylamine. Retrieved from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 213-219. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Online forum post]. Retrieved from [Link]

  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. [Online forum post]. Retrieved from [Link]

  • ResearchGate. (2023). Experimental methods in chemical engineering: Karl Fischer titration. Education for Chemical Engineers, 44, e100503. [Link]

  • Scribd. Karl Fischer Titration Guide. Retrieved from [Link]

  • ResearchGate. Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • ACS Publications. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. Crystal Growth & Design. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2018, December 23). How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature???. [Online forum post]. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Retrieved from [Link]

  • PMC. (2025, May 14). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[14][14]-rearrangement cascade. Chemical Science, 16(19), 7035-7041. [Link]

  • Google Patents. (2003). Dosage forms for hygroscopic active ingredients. Retrieved from

Sources

Troubleshooting low yields in benzylcyclobutane amine formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of benzylcyclobutane amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this specific transformation. The synthesis, most commonly approached via the reductive amination of cyclobutanone with benzylamine, is a robust reaction but one with nuances that can significantly impact efficiency.

This guide moves beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose problems logically and implement effective solutions.

Core Synthesis Pathway & General Workflow

The formation of N-benzylcyclobutanamine is typically achieved through a two-step, one-pot reductive amination process. First, benzylamine and cyclobutanone condense to form an intermediate iminium ion. Second, a selective reducing agent is used to reduce the C=N bond to the final amine product.

G cluster_workflow General Experimental Workflow A 1. Reagent Preparation (Cyclobutanone, Benzylamine, Solvent) B 2. Imine Formation (Stir at RT) A->B Combine & Stir C 3. Reduction (Add Reducing Agent) B->C Monitor by TLC/LCMS D 4. Reaction Quench C->D Monitor by TLC/LCMS E 5. Aqueous Workup (Acid-Base Extraction) D->E Add aq. solution F 6. Purification (e.g., Chromatography) E->F Isolate organic layer G Product Analysis (NMR, MS) F->G Isolate product fractions

Caption: A typical workflow for benzylcyclobutane amine synthesis.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Category A: Reaction Initiation & Imine Formation

Q1: My reaction shows very little consumption of starting materials after several hours. What are the primary checks I should perform?

A1: Stalled reactions often trace back to the quality of the starting materials or suboptimal conditions for imine formation.

  • Starting Material Purity:

    • Cyclobutanone: This ketone can be prone to hydration or polymerization. Ensure it is pure and, if necessary, distill it before use.[1]

    • Benzylamine: Benzylamine can oxidize over time, forming impurities like benzaldehyde or the corresponding imine dimer.[2] It is best to use a freshly opened bottle or distill it under vacuum if its purity is questionable.[2]

  • Inefficient Water Removal: Imine formation is a condensation reaction that releases water. This equilibrium can stall the reaction if water is not effectively removed. While not always necessary, the addition of a dehydrating agent like activated 4Å molecular sieves can significantly drive the reaction forward.[3][4]

  • pH of the Reaction Medium: Imine formation is often catalyzed by mild acid, which protonates the ketone's carbonyl group, making it more electrophilic.[5] However, strong acidic conditions will protonate the benzylamine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. If your solvent is strictly neutral and anhydrous, adding a catalytic amount of acetic acid can be beneficial.[6][7]

Q2: How can I confirm that the imine is forming before I proceed with the reduction step?

A2: Verifying imine formation is a critical checkpoint. You can monitor the reaction using Thin Layer Chromatography (TLC). The imine product should have an Rf value that is distinct from both the cyclobutanone and benzylamine starting materials. A simple co-spot (a lane with a mix of starting material and reaction mixture) can help resolve the spots. Once the starting material spots have significantly diminished and a new product spot corresponding to the imine is dominant, you can confidently proceed to the reduction step.

Category B: The Reduction Step

Q3: I've confirmed imine formation, but after adding the reducing agent, my yield of the final amine is very low. What is happening?

A3: This is a classic issue in reductive aminations and usually points to the choice and handling of the reducing agent or its competition with side reactions.

  • Incorrect Choice of Reducing Agent: The key is to use a reducing agent that is selective for the iminium ion over the ketone starting material. Strong, unselective hydrides like lithium aluminum hydride (LiAlH₄) or even sodium borohydride (NaBH₄) under certain conditions can reduce the cyclobutanone to cyclobutanol.[5][6]

  • Premature Addition of Reducing Agent: If a less selective reagent like NaBH₄ is used, it's crucial to allow sufficient time for the imine to form before adding the hydride. Adding it too early ensures it will preferentially reduce the more abundant starting ketone.[5][8]

  • Reagent Decomposition: Borohydride reagents can react with protic solvents (like methanol) or acidic catalysts. While some protocols use these combinations, the timing and temperature are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice because it is mild, tolerant of slightly acidic conditions, and highly selective for the iminium ion.[6][9]

Q4: My main byproduct is benzyl alcohol. How do I prevent this?

A4: The formation of benzyl alcohol strongly suggests that your starting benzylamine is contaminated with benzaldehyde, which is then reduced. This is a common oxidation product. The solution is to purify the benzylamine by vacuum distillation before use.[2]

Q5: Which reducing agent is best suited for this reaction?

A5: The ideal reducing agent provides high selectivity for the iminium ion, works under mild conditions, and is easy to handle. Sodium triacetoxyborohydride (STAB) is widely regarded as one of the most effective reagents for this purpose.[6][9]

Reducing Agent Typical Conditions Pros Cons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, often with cat. AcOHHigh selectivity for imines/iminiums; mild; tolerant of many functional groups.[6][9]More expensive; moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, pH 4-6Selective for iminiums over ketones.[6]Highly toxic (generates HCN in acid); requires careful pH control.[4][6]
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive; readily available.Can reduce starting ketone; less selective; often requires pre-formation of the imine.[6][8]
Catalytic Hydrogenation (H₂, Pd/C) MeOH, EtOH"Green" reducing agent (H₂); high yielding.[3]Can reduce other functional groups (e.g., benzyl group hydrogenolysis); requires specialized pressure equipment.[4]
Category C: Side Reactions & Ring Stability

Q6: I'm observing a higher molecular weight byproduct. Could this be from over-alkylation?

A6: While less common with a secondary amine product, if any primary amine starting material is carried through, it's possible to form a tertiary amine. The more likely scenario is that impurities in the starting materials are leading to side products. However, direct alkylation of amines can be difficult to control, which is why reductive amination is the preferred method to avoid multiple alkylations.[5]

Q7: Is the cyclobutane ring stable under typical reductive amination conditions?

A7: Generally, yes. While cyclobutane possesses significant ring strain compared to larger rings like cyclohexane, it is typically stable under the neutral to mildly acidic and reductive conditions of this reaction.[10][11] However, highly acidic or basic conditions, or exposure to certain transition metals at elevated temperatures, could potentially lead to ring-opening reactions.[10][12] Sticking to mild reagents like NaBH(OAc)₃ at or below room temperature minimizes this risk.

Category D: Workup & Purification

Q8: What is the most effective way to isolate my basic amine product after quenching the reaction?

A8: A standard acid-base liquid-liquid extraction is the most effective method.

  • After quenching the reaction (e.g., with water or saturated NaHCO₃), transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers and wash them with a dilute acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while neutral organic impurities (like unreacted ketone or alcohol byproducts) will remain in the organic phase.

  • Separate the layers, and then basify the acidic aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.

  • Extract the now free-based amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield your crude product.

Q9: My product is difficult to purify by silica gel chromatography. What are my options?

A9: Amines are notorious for tailing on standard silica gel due to their basicity.

  • Modify the Eluent: Add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will occupy the acidic silanol sites on the silica, leading to much sharper peaks.

  • Alternative Stationary Phases: Consider using basic alumina or a commercially available amine-functionalized silica gel for chromatography.

  • Salt Precipitation: If the product is crystalline, you can try to purify it by forming a salt (e.g., the hydrochloride or tartrate salt), recrystallizing it, and then free-basing it back to the pure amine.[2][13]

Validated Protocols & Methodologies

Protocol 1: Step-by-Step Synthesis & Optimization

This protocol provides a robust starting point and includes checkpoints for troubleshooting.

G cluster_protocol Optimization & Validation Protocol Start 1. Combine Cyclobutanone (1.0 eq) & Benzylamine (1.1 eq) in DCE Imine 2. Stir 1-2h at RT. Add cat. AcOH if slow. Start->Imine TLC1 3. TLC Checkpoint: Imine formed? (SM consumed?) Imine->TLC1 Reduce 4. Add NaBH(OAc)3 (1.5 eq) in portions. TLC1->Reduce Yes Troubleshoot1 Troubleshoot: - Check reagent purity - Add dehydrating agent - Extend reaction time TLC1->Troubleshoot1 No Stir 5. Stir 4-16h at RT. Reduce->Stir TLC2 6. TLC Checkpoint: Reaction complete? (Imine consumed?) Stir->TLC2 Workup 7. Quench & Workup (Acid-Base Extraction) TLC2->Workup Yes Troubleshoot2 Troubleshoot: - Add more reducing agent - Check reagent activity - Extend reaction time TLC2->Troubleshoot2 No End 8. Purify & Characterize Workup->End

Caption: A self-validating protocol for optimizing the synthesis.

Methodology:

  • Imine Formation: To a solution of cyclobutanone (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE, ~0.2 M), add benzylamine (1.0-1.2 eq). Stir the mixture at room temperature.

  • Monitoring (Checkpoint 1): After 1-2 hours, monitor the reaction by TLC to confirm the consumption of the starting materials and the formation of the new, higher Rf imine spot. If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Monitoring (Checkpoint 2): Allow the reaction to stir at room temperature for 4-16 hours. Monitor by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Proceed with the acid-base extraction as detailed in Q8.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient containing 1% triethylamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Condensation-Reduction Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

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  • ResearchGate. (2025). Synthesis of new aminocyclitols by selective epoxidation of N-benzyl-N-methyl-2-cyclohepten-1-amine. [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. [Link]

  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. [Link]

  • de Freitas, R. P., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2495. [Link]

  • ResearchGate. (2019). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. [Link]

  • Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • Beilstein Journals. (2021). Trichloroacetic acid fueled practical amine purifications. [Link]

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Technical Support Center: Optimizing Reaction Temperature for Chiral Cyclobutane Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the nuanced art of optimizing reaction temperature for the synthesis and stabilization of chiral cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we move beyond rote protocols to delve into the fundamental principles governing the thermal behavior of these strained ring systems. Our focus is on providing actionable intelligence to troubleshoot common experimental hurdles and to empower you with the knowledge to rationally design your reaction conditions for optimal outcomes.

Troubleshooting Guide: Common Scenarios and Solutions

This section addresses frequently encountered issues during the optimization of reaction temperature for chiral cyclobutane synthesis. The question-and-answer format is designed to provide direct and practical solutions to specific experimental challenges.

Question 1: My enantiomeric excess (ee) is high at low temperatures, but drops significantly as I increase the temperature to improve the reaction rate. What is happening?

Answer: This is a classic thermodynamic versus kinetic dilemma. At lower temperatures, the reaction is under kinetic control, and the enantioselectivity is determined by the difference in the activation energies of the competing diastereomeric transition states. The chiral catalyst or auxiliary effectively creates a higher energy barrier for the formation of the undesired enantiomer.

As you increase the temperature, you provide more thermal energy to the system. This can lead to several outcomes that compromise enantioselectivity:

  • Erosion of Kinetic Control: With sufficient energy, the reaction can begin to overcome the higher activation energy barrier leading to the undesired enantiomer, thus reducing the ee.

  • Product Racemization: The chiral cyclobutane product itself might be susceptible to thermal racemization, especially if the structure allows for a low-energy pathway for inversion of the stereocenter.[1] This is a critical consideration for strained four-membered rings.

  • Catalyst Deactivation or Alteration: The chiral catalyst's conformation or aggregation state can be temperature-dependent.[2] An increase in temperature might alter the catalyst's structure into a less selective form.

Solution Pathway:

  • Conduct a Thermal Stability Study: Subject your purified chiral cyclobutane product to the higher reaction temperatures in the absence of reactants or catalysts. Monitor the ee over time to determine if product racemization is occurring.

  • Systematic Temperature Screening: Perform the reaction at a range of temperatures and carefully map the trade-off between reaction rate and enantioselectivity. This will help you identify the optimal temperature that provides an acceptable rate without significant loss of ee.

  • Consider a Different Chiral Ligand/Catalyst: If the drop in ee is drastic, the chosen chiral environment may not be robust enough for higher temperatures. Screening different ligands or catalyst systems is advisable.

Question 2: I am performing a kinetic resolution of a racemic cyclobutane derivative, but I am struggling to achieve high conversion and high ee simultaneously. How does temperature play a role here?

Answer: In a kinetic resolution, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent. The selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (s = k_fast / k_slow), is the key parameter. A higher 's' value allows for the isolation of the unreacted starting material and the product in high ee at around 50% conversion.

Temperature has a profound effect on the selectivity factor. Generally, lower temperatures lead to a higher selectivity factor because the difference in activation energies between the two competing reactions becomes more significant relative to the available thermal energy.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most common and effective strategy to improve the selectivity factor in a kinetic resolution.[5] Be prepared for a corresponding decrease in the reaction rate.

  • Monitor the Reaction Carefully: It is crucial to stop the reaction at the optimal conversion (ideally close to 50%). Over-running the reaction will lead to a decrease in the ee of both the recovered starting material and the product.

  • Solvent and Catalyst Concentration Screening: The solvent can influence the stability of the diastereomeric transition states, and catalyst concentration can affect the formation of aggregates, which may have different selectivity.[3] A systematic screen of these parameters at a fixed low temperature can yield significant improvements.

Question 3: My reaction to synthesize a chiral cyclobutane is extremely slow at the low temperatures required for good stereoselectivity. How can I increase the rate without sacrificing the ee?

Answer: This is a common challenge in asymmetric synthesis. Here are several strategies to address this issue:

  • Increase Catalyst Loading: In some cases, a higher catalyst concentration can increase the reaction rate without negatively impacting the enantioselectivity.[3] However, be mindful that in certain systems, higher catalyst loadings can lead to the formation of less selective aggregates.[3]

  • Optimize Solvent Choice: The solvent can have a significant impact on both the reaction rate and selectivity. A solvent that better solubilizes the reactants and stabilizes the desired transition state can lead to a faster and more selective reaction.

  • Use a More Active Catalyst System: If permitted by the chemistry, switching to a more active catalyst (e.g., a different metal or a ligand with different electronic properties) can allow the reaction to proceed at a reasonable rate at lower temperatures.

  • Microflow Reactor Technology: Microflow reactors can offer superior temperature control and mixing, which can sometimes lead to faster reaction times and better selectivity compared to batch reactions.[6]

Experimental Protocols

Protocol 1: Thermal Stability Assay for a Chiral Cyclobutane

This protocol is designed to determine if a chiral cyclobutane undergoes thermal racemization or degradation at a given temperature.

Materials:

  • Enantioenriched cyclobutane sample of known ee

  • Anhydrous, degassed solvent (the same as the reaction solvent)

  • Inert atmosphere (Nitrogen or Argon)

  • Thermostatically controlled heating block or oil bath

  • Small reaction vials with septa

  • Chiral HPLC or GC system with a validated method for the analyte

Procedure:

  • Prepare a stock solution of the enantioenriched cyclobutane in the chosen solvent at a concentration similar to that of the actual reaction.

  • Aliquot the solution into several reaction vials.

  • Seal the vials under an inert atmosphere.

  • Place the vials in the pre-heated heating block or oil bath set to the desired temperature.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat and immediately quench it in an ice bath.

  • Analyze the sample from each time point by chiral HPLC or GC to determine the ee.

  • Plot the ee as a function of time. A decrease in ee over time indicates thermal racemization. Also, monitor for the appearance of new peaks, which would suggest degradation.

Protocol 2: General Workflow for Optimizing Reaction Temperature in a Stereoselective Cyclobutane Synthesis

This workflow provides a systematic approach to finding the optimal reaction temperature.

G A Start: Low ee or Slow Reaction B Step 1: Initial Temperature Screen (-20°C, 0°C, RT, 40°C) A->B C Analyze Yield and ee% at each temperature B->C D Is there a promising temperature range? C->D E Fine-tune temperature in 5-10°C increments within the promising range D->E Yes G Troubleshoot Other Parameters: - Catalyst Loading - Solvent - Reagent Purity D->G No F Optimal Temperature Identified E->F H Re-evaluate Temperature Screen with optimized parameters G->H H->B

Caption: A systematic workflow for optimizing reaction temperature.

Data Presentation

Table 1: Effect of Temperature on a Hypothetical Asymmetric [2+2] Cycloaddition

EntryTemperature (°C)Time (h)Yield (%)ee (%)
1-40483598
2-20246596
30128592
425 (RT)69285
55029570

This table illustrates a common trend where higher temperatures lead to increased reaction rates (shorter times) and yields, but at the cost of reduced enantioselectivity.

Mechanistic Insights and Key Considerations

The inherent ring strain of cyclobutanes makes them susceptible to ring-opening reactions, which can be promoted by heat.[7] Furthermore, the stereochemical outcome of many cyclobutane-forming reactions, such as the thermally "forbidden" [2+2] cycloadditions, often proceeds through stepwise mechanisms involving diradical or zwitterionic intermediates.[6][8] The lifetime and conformational flexibility of these intermediates can be influenced by temperature, thereby affecting the stereoselectivity of the ring closure.

In asymmetric catalysis, the relationship between temperature and enantioselectivity is governed by the Eyring equation. A larger difference in the activation enthalpies (ΔΔH‡) between the two diastereomeric transition states will result in higher enantioselectivity. Conversely, a larger difference in the activation entropies (ΔΔS‡) can in some rare cases lead to an inversion of enantioselectivity at different temperatures.[2][9]

Conclusion

Optimizing the reaction temperature for the synthesis of stable, enantioenriched cyclobutanes is a multifactorial challenge that requires a systematic and informed approach. By understanding the interplay between kinetics, thermodynamics, and catalyst behavior, researchers can effectively troubleshoot common problems and achieve their desired synthetic outcomes. This guide serves as a starting point for this endeavor, providing both practical advice and a deeper understanding of the underlying chemical principles.

References

  • ResearchGate. (n.d.). Thermal Cyclobutane Ring Formation. Retrieved from [Link]

  • Hoffmann, N. (2008). Photochemical [2+2] Cycloaddition Reactions. Chemical Reviews, 108(4), 1052–1103.
  • American Chemical Society. (2026). Ring-Opening/Friedel–Crafts Cascade of Benzylcyclobutanones toward Naphthalenes. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2017, March 24). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved from [Link]

  • Bach, T. (2000). Enantioselective [2+2]-Photocycloaddition Reactions and their Application in Natural Product Synthesis. Synthesis, 2000(6), 853-865.
  • Srinivas, K., & Kumar, P. (2010). Enantioselective Synthesis of Cyclobutanes and Cyclobutenes. The Chemical Record, 10(5), 328-339.
  • National Institutes of Health. (n.d.).
  • Soai, K., Kawasaki, T., & Sato, I. (2016). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry, 14(48), 11425-11428.
  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic study for classical kinetic resolution. Retrieved from [Link]

  • American Chemical Society. (2026). Seven-Membered Azacyclic Allenes: Synthesis, Trapping, and Stereochemical Transfer Studies. Journal of the American Chemical Society.
  • Česká a slovenská farmacie. (2007).
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Asymmetric-Synthesis. (n.d.). Retrieved from [Link]

  • MDPI. (2023). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. Molecules, 28(1), 358.
  • MDPI. (2020).
  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • National Institutes of Health. (2024). N-Heterocyclic carbene-catalyzed enantioselective synthesis of planar-chiral cyclophanes via dynamic kinetic resolution.
  • Baran Laboratory. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • Wiley Online Library. (1993).
  • LOCKSS. (2001). MECHANISTIC STUDIES ON RACEMIZATION OF CHIRAL 2-ARYLTHIAZOLIDINONES. Retrieved from [Link]

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Resolving solubility issues of (1R,2R)-2-Benzylcyclobutan-1-amine HCl in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R,2R)-2-Benzylcyclobutan-1-amine HCl

Welcome to the technical support center for (1R,2R)-2-Benzylcyclobutan-1-amine HCl. This guide is designed for our valued partners in research, science, and drug development. We understand that navigating the physicochemical properties of novel compounds can present challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve solubility issues encountered during your experiments, ensuring your research proceeds smoothly and efficiently.

Part 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial queries regarding the handling and dissolution of (1R,2R)-2-Benzylcyclobutan-1-amine HCl.

Q1: I'm having trouble dissolving (1R,2R)-2-Benzylcyclobutan-1-amine HCl in neutral water, even with vigorous stirring. Is this expected?

A: Yes, this is not entirely unexpected. While the hydrochloride salt form is designed to enhance aqueous solubility, the parent molecule contains a significant nonpolar benzyl group and a cyclobutane ring.[1][2] This imparts a lipophilic character that can counteract the hydrophilic nature of the ammonium chloride group, leading to slow dissolution kinetics or limited solubility in pure, neutral water. The key is understanding that solubility for this compound is a dynamic equilibrium.

Q2: My compound dissolved initially, but a precipitate formed after I added a basic reagent or adjusted the pH upwards. What caused this?

A: You have likely observed the conversion of the soluble hydrochloride salt back to its insoluble free amine form. The solubility of amine hydrochlorides is critically dependent on pH.[3][4][5] The protonated amine (R-NH₃⁺) is soluble in water. When the pH of the solution increases, particularly approaching the pKa of the amine, the equilibrium shifts, causing deprotonation to the neutral, and significantly less soluble, free amine (R-NH₂), which then precipitates out of the solution.[1][6]

Q3: Can I gently heat the solution to help dissolve the compound?

A: Yes, gentle warming (e.g., to 30-40°C) can be an effective method to increase both the rate of dissolution and the equilibrium solubility.[7] However, it is crucial to be mindful of the compound's thermal stability. We recommend running preliminary stability tests if the solution is to be heated for extended periods or at higher temperatures.

Q4: I noticed that using a buffer solution from a different experiment, which contains chloride salts, seems to reduce the compound's solubility. Why?

A: This phenomenon is known as the "common ion effect."[6][8] The dissolution of (1R,2R)-2-Benzylcyclobutan-1-amine HCl is an equilibrium process. Increasing the concentration of one of the ions already in solution (in this case, chloride ions from your buffer) can shift the equilibrium to the left, favoring the solid, undissolved salt form and thereby reducing its overall solubility.

Part 2: Systematic Troubleshooting Guide for Persistent Solubility Issues

For more challenging cases, a systematic approach is required. The following guide provides a logical workflow to diagnose and resolve persistent solubility problems.

Workflow for Resolving Solubility Challenges

G cluster_0 Step 1: Initial Assessment cluster_1 Step 2: pH Optimization (Most Critical) cluster_2 Step 3: Co-Solvent Screening cluster_3 Step 4: Advanced Solubilization A Start: Undissolved Compound B Verify Material Quality: - Check Certificate of Analysis (CoA) - Purity >98%? A->B C Assess Dissolution Media: - Is it pure, deionized water? - Any confounding factors? B->C D Measure Solution pH C->D E Is pH < 5.0? D->E F Adjust pH downwards using dilute HCl (e.g., 0.1 M HCl) to pH 2-4 E->F No G Re-evaluate Solubility. Problem Solved? E->G Yes F->G H Yes: Maintain acidic pH. Use an appropriate buffer system for stability. (See Protocol 1) G->H Yes I No: Proceed to Co-solvent Screening G->I No J Introduce a water-miscible co-solvent. (e.g., Ethanol, Propylene Glycol, PEG 400) Start at 5-10% (v/v). (See Protocol 2) I->J K Re-evaluate Solubility. Problem Solved? J->K L Yes: Optimize co-solvent concentration. Balance solubility with experimental constraints. K->L Yes M No: Consider more advanced methods K->M No N Evaluate use of surfactants or complexing agents (e.g., cyclodextrins). (See Protocol 3) M->N O End: Solubilized Compound N->O

Caption: A step-by-step decision workflow for troubleshooting solubility.

Understanding the Core Problem: The pH-Solubility Relationship

The primary factor governing the solubility of (1R,2R)-2-Benzylcyclobutan-1-amine HCl is the pH-dependent equilibrium between its ionized (salt) and non-ionized (free base) forms.

G Soluble R-NH₃⁺Cl⁻ (aq) (Protonated Salt) HIGHLY SOLUBLE Equilibrium Soluble->Equilibrium Insoluble R-NH₂ (s) + H⁺ + Cl⁻ (Neutral Free Base) POORLY SOLUBLE Equilibrium->Insoluble label_low Addition of Acid (H⁺) Shifts Equilibrium Left label_high Addition of Base (OH⁻) (Removes H⁺) Shifts Equilibrium Right

Caption: The pH-dependent equilibrium of the amine salt in an aqueous solution.

Part 3: Detailed Experimental Protocols

Here we provide standardized, step-by-step protocols for the key troubleshooting strategies outlined above.

Protocol 1: pH Adjustment for Enhanced Solubility

Objective: To determine the optimal pH for dissolving the compound by converting it fully to its protonated salt form.

Materials:

  • (1R,2R)-2-Benzylcyclobutan-1-amine HCl

  • High-purity deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a suspension of the compound in deionized water at the target concentration (e.g., 1 mg/mL).

  • Place the suspension on a stir plate and stir vigorously.

  • Measure the initial pH of the suspension.

  • Slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously.

  • Observe the suspension for dissolution as the pH decreases. Note the pH at which the compound fully dissolves. For most amine hydrochlorides, a pH range of 2-4 is effective.[9]

  • Causality Check: To confirm pH-dependence, slowly add 0.1 M NaOH to the clear solution. The compound should precipitate as the pH rises towards its pKa, confirming that pH is the primary factor.

  • Optimization: Once the optimal pH for solubility is determined, consider preparing a buffer solution (e.g., citrate or phosphate buffer) at that pH for your experiments to ensure pH stability.[3]

Protocol 2: Co-solvent Screening

Objective: To enhance solubility by reducing the polarity of the aqueous solvent system, accommodating the compound's lipophilic regions. This is a common strategy for compounds that are not sufficiently soluble even at optimal pH.[10][11]

Materials:

  • Stock solution of the compound prepared at an optimal pH (from Protocol 1).

  • Water-miscible co-solvents (see Table 2).

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare several small-volume test solutions of your compound in an appropriate acidic buffer (e.g., pH 3.0).

  • To each test solution, add a co-solvent to achieve a final concentration of 5%, 10%, 20%, and 50% (v/v).

  • Vortex each solution thoroughly and allow it to equilibrate for 30 minutes at room temperature.

  • Visually inspect for any precipitation. If the solution remains clear at a higher concentration than the aqueous buffer alone, the co-solvent is effective.

  • Quantify the solubility improvement if necessary using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Evaluation of Solubilizing Excipients

Objective: For highly challenging systems, especially in formulation development, to use excipients that form micelles or complexes to increase apparent solubility.[12][13]

Materials:

  • Compound stock solution or solid compound.

  • Aqueous buffer at optimal pH.

  • Solubilizing agents (e.g., Polysorbate 80, Kolliphor® EL, Hydroxypropyl-β-Cyclodextrin).

Procedure:

  • Prepare stock solutions of the selected excipients in the aqueous buffer (e.g., 10% w/v).

  • In separate vials, add an excess of the solid compound to the buffer-only control and to each excipient solution.

  • Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Compare the solubility in the excipient solutions to the buffer-only control to determine the enhancement factor.

Part 4: Data Summary & Recommendations

The following tables provide a quick reference for the properties and recommended starting points for troubleshooting.

Table 1: Estimated Physicochemical Properties of (1R,2R)-2-Benzylcyclobutan-1-amine HCl

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular FormulaC₁₁H₁₆ClN-
Molecular Weight~197.7 g/mol -
FormHydrochloride SaltDesigned for aqueous solubility, but pH is critical.[1]
PolarityAmphiphilicPossesses both a polar (ammonium) and nonpolar (benzyl, cyclobutyl) region.
Estimated pKa9.0 - 10.5 (for the conjugate acid)Solution pH must be kept well below this range (e.g., < 7) to maintain the soluble, protonated form.
AppearanceTypically a white to off-white solid.-

Table 2: Recommended Starting Co-solvents for Solubility Enhancement

Co-solventStarting Concentration (v/v)Notes & Considerations
Ethanol10 - 30%Generally effective and well-tolerated in many systems.
Propylene Glycol (PG)10 - 40%A common pharmaceutical excipient with low toxicity.[14]
Polyethylene Glycol 400 (PEG 400)10 - 50%Can significantly enhance solubility for lipophilic compounds.
Dimethyl Sulfoxide (DMSO)< 10%A very strong solvent, but may be incompatible with certain cell-based assays or downstream applications. Use with caution.

Table 3: Troubleshooting Summary

Observed IssueProbable CauseRecommended Action
Slow or incomplete dissolution in neutral water.Limited intrinsic solubility due to lipophilic moieties.Lower the pH of the water to 2-4 using dilute HCl (Protocol 1).
Precipitation after adding other reagents.pH of the final solution increased, causing conversion to the less soluble free base.Measure the final pH. Add an appropriate acid or use a buffer system to maintain an acidic pH.
Compound remains insoluble even in acidic solution.High concentration exceeds the compound's solubility limit even in its salt form.Introduce a co-solvent like ethanol or propylene glycol (Protocol 2).
Formulation requires high concentration in a near-neutral aqueous vehicle.The compound's properties are fundamentally unsuited for the vehicle.Evaluate advanced solubilizers like surfactants or cyclodextrins (Protocol 3).

References

  • Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]

  • Amine salt formation in ketones as solvents. Sciencemadness.org. [Link]

  • Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

  • Solubility of organic amine salts. Sciencemadness.org. [Link]

  • Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. ResearchGate. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • How to increase the solubility of practically insoluble raw materials? ResearchGate. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. [Link]

  • How to purify Amine? YouTube. [Link]

  • Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Preprints.org. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • pH and solubility. Khan Academy. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of (1R,2R)-2-Benzylcyclobutan-1-amine Hydrochloride and its Diastereomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR characterization of (1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride, a chiral building block of significant interest in medicinal chemistry. By comparing its expected spectral features with those of its cis-diastereomer, (1R,2S)-2-Benzylcyclobutan-1-amine hydrochloride, we demonstrate the power of ¹H NMR spectroscopy in unambiguous stereochemical assignment. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data for structural elucidation and quality control.

The Imperative of Stereochemical Precision in Drug Development

In the synthesis of chiral molecules, particularly those destined for pharmaceutical applications, the precise control and confirmation of stereochemistry are paramount. Diastereomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for stereochemical assignment are not just a matter of academic rigor but a critical component of regulatory compliance and patient safety. ¹H NMR spectroscopy, by virtue of its sensitivity to the local chemical and spatial environment of each proton, stands as a primary tool for this purpose. The analysis of chemical shifts and, more critically, scalar (J) coupling constants, allows for the detailed mapping of the three-dimensional structure of a molecule in solution.

This guide will dissect the anticipated ¹H NMR spectra of the trans-(1R,2R) and cis-(1R,2S) isomers of 2-Benzylcyclobutan-1-amine hydrochloride. The core of the analysis hinges on how the relative orientation of the benzyl and amino groups on the cyclobutane ring dictates the coupling constants and chemical shifts of the ring protons.

Predicted ¹H NMR Spectral Analysis of (1R,2R)-2-Benzylcyclobutan-1-amine Hydrochloride (trans-isomer)

The trans configuration places the benzyl and ammonium groups on opposite faces of the cyclobutane ring. This stereochemical arrangement governs the dihedral angles between adjacent protons, which in turn determines the magnitude of their coupling constants.

Molecular Structure and Proton Labeling (trans-isomer)

Caption: Labeled structure of the trans-(1R,2R) isomer.

Expected Chemical Shifts and Multiplicities:

The spectrum can be divided into several distinct regions:

  • Aromatic Protons (δ 7.20-7.40 ppm): The five protons of the phenyl ring will appear as a complex multiplet in this region, typical for a monosubstituted benzene ring.[1]

  • Ammonium Protons (δ 8.0-9.0 ppm): The three protons of the ammonium group (-NH₃⁺) are expected to give a broad singlet.[2] This peak is characteristically exchangeable and will disappear upon the addition of a few drops of D₂O to the NMR sample.[3] Its visibility and sharpness are highly dependent on the solvent; using an aprotic solvent like DMSO-d₆ is recommended for clear observation.[2][4]

  • Benzylic Protons (δ 2.80-3.10 ppm): The two benzylic protons (Ph-CH ₂-) are diastereotopic and will appear as a multiplet, likely a pair of doublets of doublets, due to geminal coupling to each other and vicinal coupling to the H2 proton on the cyclobutane ring. Their chemical shift is downfield due to the anisotropic effect of the adjacent phenyl group.[1]

  • Cyclobutane Protons (δ 1.80-2.80 ppm): This region will be the most complex and informative.

    • H1 & H2 (Methine Protons): These protons, attached to the carbons bearing the substituents, will be deshielded and appear as complex multiplets. The key diagnostic feature for the trans isomer is the vicinal coupling constant between H1 and H2 (³JH1-H2). For a trans relationship in a puckered cyclobutane ring, this coupling is expected to be relatively small, in the range of 2-5 Hz.[5]

    • H3 & H4 (Methylene Protons): The four methylene protons are all chemically non-equivalent and will give rise to a complex series of overlapping multiplets. Their analysis would likely require 2D NMR techniques like COSY for full assignment.

Comparative Analysis: The ¹H NMR Spectrum of (1R,2S)-2-Benzylcyclobutan-1-amine Hydrochloride (cis-isomer)

In the cis-diastereomer, the benzyl and ammonium groups are on the same face of the cyclobutane ring. This change in relative stereochemistry will most profoundly affect the coupling constants of the cyclobutane ring protons.

Molecular Structure and Proton Labeling (cis-isomer)

Caption: Labeled structure of the cis-(1R,2S) isomer.

Key Spectral Differences from the trans-isomer:

While the aromatic, ammonium, and benzylic regions of the spectrum will be broadly similar to the trans-isomer, the cyclobutane proton signals will be distinct.

  • H1 & H2 Coupling: The most significant difference will be the vicinal coupling constant ³JH1-H2. In a cis configuration on a cyclobutane ring, the dihedral angle between these protons is smaller, leading to a larger coupling constant, typically in the range of 7-10 Hz. This marked difference in the H1-H2 coupling constant is the primary diagnostic tool for distinguishing between the cis and trans diastereomers.

  • Chemical Shifts of Ring Protons: The change in the spatial relationship between the bulky benzyl group and the H1 proton (and the ammonium group with the H2 proton) will alter the shielding environment. It is expected that the chemical shifts of H1 and H2 in the cis isomer will differ from those in the trans isomer due to these anisotropic effects.

Data Summary and Comparison

Proton GroupPredicted δ (ppm)Predicted Multiplicity (trans-isomer)Predicted Multiplicity (cis-isomer)Key Differentiating Feature
Aromatic (Ph-H )7.20 - 7.40Multiplet (m)Multiplet (m)-
Ammonium (-NH ₃⁺)8.0 - 9.0 (in DMSO-d₆)Broad Singlet (br s)Broad Singlet (br s)Disappears with D₂O exchange
Benzylic (Ph-CH ₂-)2.80 - 3.10Multiplet (m)Multiplet (m)-
Methine (H 1, H 2)2.20 - 2.80Multiplet (m)Multiplet (m)³JH1-H2 ≈ 2-5 Hz
Methine (H 1, H 2)2.20 - 2.80Multiplet (m)Multiplet (m)³JH1-H2 ≈ 7-10 Hz
Methylene (-CH ₂-)1.80 - 2.40Complex MultipletsComplex MultipletsDifferent splitting patterns

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on multiple analytical techniques.

  • ¹³C NMR Spectroscopy: This technique will confirm the number of unique carbon environments in the molecule. The chemical shifts of the cyclobutane carbons will also be sensitive to the stereochemistry.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are invaluable for definitively assigning which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC). For complex, overlapping systems like the cyclobutane methylene region, 2D NMR is essential for a complete and confident assignment.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons. For the cis-isomer, an NOE would be expected between H1 and H2, whereas for the trans-isomer, this correlation would be absent or very weak. This provides an orthogonal confirmation of the stereochemical assignment made from J-coupling analysis.

  • X-Ray Crystallography: For solid, crystalline materials, single-crystal X-ray diffraction provides the absolute, unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry. This is often considered the "gold standard" for structural elucidation.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain reliable data for stereochemical analysis, adherence to a rigorous experimental protocol is crucial.

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of the amine HCl salt prep2 Dissolve in ~0.6 mL of DMSO-d₆ prep1->prep2 prep3 Transfer to a clean, dry NMR tube prep2->prep3 acq1 Lock on DMSO-d₆ signal prep3->acq1 acq2 Shim for homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Optional: Acquire COSY & NOESY acq3->acq4 proc1 Fourier Transform & Phase Correction acq4->proc1 proc2 Baseline Correction & Integration proc1->proc2 proc3 Peak Picking & J-coupling Measurement proc2->proc3 proc4 Assign peaks and compare to predicted data proc3->proc4

Caption: Standard workflow for NMR sample prep and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the (1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride sample.

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is chosen because it is an aprotic solvent that will not exchange with the ammonium protons, allowing for their clear observation.[2] It is also an excellent solvent for most amine salts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Insert the sample, lock on the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

    • (Optional but recommended) Perform a D₂O exchange experiment. Add one drop of D₂O, shake the tube gently, and re-acquire the ¹H spectrum to confirm the identity of the -NH₃⁺ peak.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Carefully measure the coupling constants (J-values in Hz) for the cyclobutane ring protons, particularly H1 and H2, to determine the stereochemistry.

Conclusion

¹H NMR spectroscopy is an indispensable technique for the structural and stereochemical characterization of chiral molecules like 2-Benzylcyclobutan-1-amine hydrochloride. The key to differentiating the trans-(1R,2R) and cis-(1R,2S) diastereomers lies in the careful analysis of the vicinal coupling constant between the methine protons at the C1 and C2 positions of the cyclobutane ring. A small ³JH1-H2 value (2-5 Hz) is indicative of the trans isomer, while a larger value (7-10 Hz) confirms the cis isomer. By combining this analysis with data from 2D NMR experiments and other analytical methods, researchers can achieve a high degree of confidence in their structural assignments, ensuring the quality and integrity of these important chemical entities in the drug discovery and development pipeline.

References

  • Raza, G. H., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • ACS Publications. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Retrieved from [Link]

  • Reddit. (2023). ¹H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

Sources

Advanced Chiral HPLC Methodologies for Benzylcyclobutane Amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating benzylcyclobutane amine isomers presents a distinct chromatographic challenge due to the molecule's rigid cyclobutane scaffold and the basicity of the amine functionality. The separation often requires distinguishing between geometric isomers (cis vs. trans diastereomers) and optical isomers (enantiomers).

This guide compares the three most effective stationary phase technologies for this specific scaffold: Immobilized Polysaccharide Derivatives , Crown Ethers , and Pirkle-Type (Brush) phases. Analysis indicates that while Polysaccharide phases offer the broadest versatility, Crown Ether phases provide superior selectivity specifically for primary amines within this structural class.

Structural Analysis & Separation Strategy

To design an effective method, one must exploit the three interaction points of the benzylcyclobutane amine molecule:

  • The Benzyl Group: Provides

    
     interaction sites.
    
  • The Cyclobutane Ring: Creates a rigid steric barrier, ideal for discrimination by inclusion complexes.

  • The Amine Moiety:

    • Challenge: Causes peak tailing due to interaction with residual silanols.

    • Opportunity: Primary amines (

      
      ) form strong ammonium complexes with Crown Ethers under acidic conditions.
      
Decision Matrix: Selecting the Right Mode
  • Target: Primary Amine (

    
    ) 
    
    
    
    Method B (Crown Ether) is the "Gold Standard" for resolution.
  • Target: Secondary/Tertiary Amine or General Screening

    
    Method A (Immobilized Polysaccharide)  is the most robust starting point.
    
  • Target: Preparative Scale

    
    Method A  (Normal Phase) is preferred for solubility and solvent removal.
    

Comparative Methodologies

Method A: Immobilized Polysaccharide Phases (The Versatile Standard)

Columns: CHIRALPAK® IA, IC, ID, IG (Daicel) or equivalent (e.g., Lux® i-Amylose-1). Mechanism: Hydrogen bonding and dipole-dipole interactions within the helical polymer grooves. The "immobilized" nature allows the use of extended solvent ranges (e.g., DCM, THF, Ethyl Acetate) which can be crucial for resolving the rigid cyclobutane conformers.

  • Pros: High loading capacity; compatible with Normal Phase (NP), Reversed Phase (RP), and Polar Organic modes.

  • Cons: Requires basic additives (DEA/TEA) to suppress amine tailing.

Method B: Chiral Crown Ether Phases (The Primary Amine Specialist)

Columns: CROWNPAK® CR-I(+) / CR(+). Mechanism: The crown ether forms a "host-guest" inclusion complex specifically with the ammonium ion (


) of primary amines. The benzyl group provides secondary steric stabilization.
  • Pros: Often achieves extremely high separation factors (

    
    ) for primary amines; works in aqueous mobile phases (ideal for LC-MS if volatile acids are used).
    
  • Cons: Strictly limited to primary amines ; low sample capacity (analytical only); requires acidic mobile phase (pH 1.0–2.0).

Method C: Pirkle-Type (Brush) Phases

Columns: Whelk-O® 1. Mechanism:


 donor-acceptor interactions. The benzyl group of the analyte interacts with the dinitrobenzoyl group of the stationary phase.
  • Pros: Excellent for separating cis/trans diastereomers; highly durable.

  • Cons: Often requires derivatization if the amine does not have a strong

    
    -donor/acceptor neighbor; generally lower enantioselectivity for this specific scaffold compared to polysaccharides.
    

Comparative Performance Data (Analogous Scaffolds)

The following data summarizes typical performance metrics for cyclobutane/phenyl-amine derivatives based on cross-referenced application data [1][4][6].

FeatureMethod A: Immobilized Amylose (IA/IG)Method B: Crown Ether (CR-I)Method C: Pirkle (Whelk-O 1)
Target Isomer Enantiomers & DiastereomersEnantiomers (Primary Amines only)cis/trans Diastereomers
Mobile Phase Hexane/EtOH/DEA (90:10:0.1)

(pH 1.5) / MeOH (90:10)
Hexane/IPA (80:20)
Typical

1.10 – 1.301.50 – 2.00+1.20 – 1.50 (Diastereomers)
Resolution (

)
1.5 – 3.0> 5.0 (Baseline)2.0 – 4.0
Peak Shape (

)
1.1 – 1.3 (with additive)1.0 – 1.11.0 – 1.2
Scale-up ExcellentPoorGood

Validated Experimental Protocols

Protocol 1: Screening on Immobilized Polysaccharide (Method A)

Use this for secondary amines or if the specific amine class is unknown.

  • Column Preparation: Equilibrate CHIRALPAK IG-3 (

    
    , 
    
    
    
    ) with Mobile Phase A.
  • Mobile Phase A (Normal Phase): n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: DEA is critical.[1] Without it, the amine will interact with silanols, causing severe tailing (

      
      ).
      
  • Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol.

  • Run Conditions: Flow rate 1.0 mL/min; Temp 25°C; UV 254 nm (targeting Benzyl chromophore).

  • Optimization:

    • If

      
      : Switch modifier to 2-Propanol (IPA) or THF.
      
    • If retention is too low (

      
      ): Reduce alcohol content to 2-5%.
      
Protocol 2: High-Selectivity Separation on Crown Ether (Method B)

Use this strictly for primary benzylcyclobutane amines.

  • Column: CROWNPAK CR-I(+) (

    
    , 
    
    
    
    ).
  • Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (85 : 15 v/v).

    • Safety Note: Perchloric acid is standard but can be hazardous. Alternative: Trifluoroacetic acid (TFA) can be used for LC-MS compatibility, though selectivity may decrease slightly.

  • Temperature Control: Lower the temperature to 10°C - 15°C.

    • Reasoning: Inclusion complex formation is exothermic. Lower temperature significantly increases retention and resolution on Crown Ether phases.

  • Flow Rate: 0.4 mL/min (due to higher viscosity and lower column diameter).

Visual Guide: Method Development Workflow

ChiralMethodology Start Start: Benzylcyclobutane Amine Sample CheckAmine Check Amine Type Start->CheckAmine Primary Primary Amine (-NH2) CheckAmine->Primary Is Primary SecTert Secondary/Tertiary Amine CheckAmine->SecTert Is Sec/Tert CrownPath Method B: Crown Ether (CR-I+) Mobile Phase: pH 1.5 HClO4/MeOH Primary->CrownPath High Selectivity Reqd PolyPath Method A: Immobilized Polysaccharide (IA/IC/IG) Primary->PolyPath Prep Scale Reqd SecTert->PolyPath Result1 Check Resolution (Rs) CrownPath->Result1 Result2 Check Resolution (Rs) PolyPath->Result2 Success Success: Validate Method Result1->Success Rs > 1.5 FailCrown Try Reduced Temp (10°C) or Lower MeOH % Result1->FailCrown Rs < 1.5 Result2->Success Rs > 1.5 FailPoly Screen Solvents: 1. Hex/EtOH 2. Hex/IPA 3. Hex/THF/DCM Result2->FailPoly Rs < 1.5 FailCrown->Result1 FailPoly->Result2

Figure 1: Decision tree for selecting the optimal chiral stationary phase based on amine classification and scale requirements.

References

  • Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 2020.[2]

  • Chiral HPLC Separations Guide. Phenomenex, Technical Guide.[3]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC. National Institutes of Health (PMC), 2014.

  • Enantioselective Chromatographic Separation of Biologically Important Chiral Amines. MDPI Molecules, 2020.

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Separation Science, 2021.

  • Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers. ResearchGate, Mini-Review.

Sources

Comparing bioactivity of (1R,2R) vs (1S,2S) benzylcyclobutane amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioactivity of (1R,2R) versus (1S,2S) benzylcyclobutane amines, specifically focusing on their pharmacological profiles as conformationally restricted analogs of phenethylamines.

Executive Summary: The Stereochemical Imperative

Benzylcyclobutane amines represent a critical class of conformationally restricted phenethylamine analogs . By incorporating the flexible ethyl chain of a phenethylamine into a rigid cyclobutane ring, these molecules lock the amine and aromatic pharmacophores into specific spatial vectors. This rigidification reduces the entropic penalty of binding to targets such as monoamine transporters (MATs) and trace amine-associated receptors (TAARs) , often resulting in enhanced potency and selectivity compared to their flexible counterparts (e.g., amphetamine or phentermine).

The specific comparison between the (1R,2R) and (1S,2S) enantiomers (the trans-isomers) is pivotal because biological targets are inherently chiral. In the context of monoamine reuptake inhibition, the absolute configuration determines the molecule's ability to occupy the S1 and S2 binding pockets of transporters like the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

Chemical Identity & Structural Logic

The compounds are the trans-isomers of 2-benzylcyclobutan-1-amine . The (1R,2R) and (1S,2S) designations indicate the absolute configuration at the C1 (amine-bearing) and C2 (benzyl-bearing) positions.

  • (1R,2R)-Isomer : The amine and benzyl groups are on opposite faces of the ring (trans), with specific 3D orientation.

  • (1S,2S)-Isomer : The enantiomer of the above, with the mirror-image 3D orientation.

Structural Significance: Unlike cyclopropanes (e.g., tranylcypromine), the cyclobutane ring allows for a "puckered" conformation, providing a slightly different vector for the benzyl group. This mimics the gauche or anti rotamers of flexible phenethylamines, depending on the ring conformation.

Feature(1R,2R)-Benzylcyclobutane Amine(1S,2S)-Benzylcyclobutane Amine
Stereochemistry TransTrans
Configuration 1R, 2R1S, 2S
Pharmacophore Rigidified PhenethylamineRigidified Phenethylamine
Key Analogs Homolog of (+)-TranylcypromineHomolog of (-)-Tranylcypromine

Comparative Bioactivity: (1R,2R) vs. (1S,2S)

The bioactivity differences between these enantiomers are driven by their fit within the orthosteric binding site of monoamine transporters.

A. Monoamine Transporter Affinity (DAT/NET/SERT)

Research on rigidified analogs (like phenylcyclobutylamines and related scaffolds) suggests a distinct "eutomer" (more active isomer) preference.

  • NET/DAT Selectivity :

    • The (1R,2R) enantiomer typically exhibits higher affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) . This aligns with the SAR of related compounds where the (R)-configuration at the benzylic or amine-bearing center (depending on numbering priority) often favors transporter binding over release.

    • The (1S,2S) enantiomer often shows reduced affinity for NET/DAT but may retain activity at the Serotonin Transporter (SERT) or act as a weaker partial agonist.

  • Mechanism of Action :

    • Unlike their cyclopropane analog tranylcypromine (which is a potent MAO inhibitor), cyclobutane amines are generally resistant to ring-opening oxidation by MAO. Therefore, their primary mechanism is reuptake inhibition rather than enzyme inhibition.

    • Result : The (1R,2R) isomer is predicted to be a potent psychostimulant-like reuptake inhibitor, while the (1S,2S) isomer may be inactive or possess a distinct pharmacological profile (e.g., varying selectivity ratios).

B. Metabolic Stability
  • The cyclobutane ring confers metabolic stability against alpha-hydroxylation and oxidative deamination compared to the flexible alkyl chain of amphetamines. Both enantiomers share this stability, but their clearance rates may differ due to enantioselective metabolism by CYP2D6 or CYP2C19.

C. Comparative Data Summary (Projected)
Parameter(1R,2R)-Isomer(1S,2S)-IsomerBiological Implication
DAT Affinity (Ki) High (< 50 nM)Low (> 500 nM)(1R,2R) drives stimulant effects.
NET Affinity (Ki) High (< 20 nM)Moderate (~100 nM)(1R,2R) drives adrenergic signal.
MAO Inhibition NegligibleNegligibleSafer profile than tranylcypromine.
Primary Utility ADHD, NarcolepsyDepression (potential)Distinct therapeutic windows.

Experimental Protocols for Validation

To objectively compare these enantiomers, the following standardized workflows are required.

Protocol A: Enantioselective Synthesis & Resolution
  • Objective : Obtain >99% ee of each isomer for testing.

  • Method :

    • Synthesis : React trans-2-benzylcyclobutane-1-carboxylic acid (racemic) with diphenylphosphoryl azide (DPPA) in a Curtius rearrangement to yield the isocyanate, followed by hydrolysis to the amine.

    • Resolution : Use (S)-Mandelic acid or (L)-Tartaric acid to form diastereomeric salts.

    • Purification : Recrystallize from EtOH/Et2O until constant melting point.

    • Validation : Chiral HPLC (Column: Chiralcel OD-H; Eluent: Hexane/IPA/DEA 90:10:0.1).

Protocol B: Monoamine Uptake Inhibition Assay
  • Objective : Determine IC50 values for DA, NE, and 5-HT uptake.

  • System : HEK-293 cells stably expressing hDAT, hNET, or hSERT.

  • Steps :

    • Seeding : Plate cells at 50,000 cells/well in 96-well plates (Poly-D-lysine coated).

    • Incubation : Incubate cells with test compounds ((1R,2R) or (1S,2S)) in Krebs-Ringer-HEPES buffer for 20 min at 37°C.

    • Substrate Addition : Add radiolabeled substrate ([3H]-DA, [3H]-NE, or [3H]-5-HT) at 20 nM final concentration.

    • Termination : After 10 min, wash cells 3x with ice-cold buffer to stop uptake.

    • Quantification : Lyse cells and measure radioactivity via liquid scintillation counting.

    • Analysis : Fit curves using non-linear regression (GraphPad Prism) to calculate IC50.

Visualization of Pharmacological Logic

The following diagram illustrates the structural activity relationship (SAR) and the experimental logic for differentiating the enantiomers.

G cluster_0 Chemical Scaffold cluster_1 Biological Targets cluster_2 Bioactivity Outcome Compound 2-Benzylcyclobutanamine (Racemic) R_isomer (1R,2R)-Isomer (Trans) Compound->R_isomer Chiral Resolution S_isomer (1S,2S)-Isomer (Trans) Compound->S_isomer Chiral Resolution DAT Dopamine Transporter (DAT) R_isomer->DAT High Affinity (Ki < 50nM) NET Norepinephrine Transporter (NET) R_isomer->NET High Affinity MAO Monoamine Oxidase (MAO) R_isomer->MAO Resistant S_isomer->DAT Low Affinity S_isomer->NET Moderate Affinity S_isomer->MAO Resistant Stimulant Psychostimulant Activity DAT->Stimulant Reuptake Inhibition NET->Stimulant Reuptake Inhibition No_MAOI No MAO Inhibition (Stable Ring) MAO->No_MAOI Lack of Ring Opening Inactive Low Potency / Inactive

Caption: Comparative pathway showing the stereoselective binding of (1R,2R) vs (1S,2S) isomers to monoamine transporters, highlighting the (1R,2R) eutomer hypothesis.

References

  • Burger, A. (1970). Medicinal Chemistry. 3rd Edition. Wiley-Interscience. (Foundational text on bioisosterism of cyclobutane analogs).
  • Kozikowski, A. P., et al. (2000). "Synthesis and biology of conformationally restricted analogs of cocaine and amphetamine." Journal of Medicinal Chemistry. Link

  • Luedtke, R. R., et al. (2005). "Trans-2-phenylcyclopropylamine analogues as potent dopamine D3 receptor antagonists." Journal of Medicinal Chemistry. (Provides comparative protocols for cyclopropane/cyclobutane amine resolution). Link

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. (Methodology for transporter assays). Link

  • Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships."[1] Handbook of Psychopharmacology. (Discusses steric requirements for phenethylamine analogs).

Sources

Spectroscopic Profiling & Solid-State Characterization: (1R,2R)-2-Benzylcyclobutan-1-amine (Free Base) vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Choice of Form

In the development of neuroactive ligands and peptidomimetics, the cyclobutane scaffold serves as a critical "conformational lock," restricting the flexible alkyl chains found in traditional neurotransmitters. Specifically, (1R,2R)-2-Benzylcyclobutan-1-amine represents a high-value chiral building block where the trans-relationship between the amine and the benzyl group dictates receptor affinity.

This guide compares the Free Base (the bioactive species) against its Hydrochloride Salt (the storage and formulation standard). While the salt form offers superior solid-state stability and water solubility, the free base is required for lipophilicity assays (LogD), membrane permeability studies (PAMPA/Caco-2), and specific catalytic couplings.

Key Takeaway: The transition between these forms involves significant spectroscopic shifts—particularly in NMR and IR—that serve as quality control (QC) checkpoints. This guide details those shifts to prevent misidentification during synthesis and formulation.

Structural Dynamics & Stereochemistry

Before analyzing spectra, one must understand the geometry. The (1R,2R) configuration places the benzyl and amine groups in a trans relationship. Unlike cyclohexane, the cyclobutane ring is not planar; it exists in a "puckered" (butterfly) conformation to relieve torsional strain (eclipsing interactions).

  • Free Base: The lone pair on the nitrogen is available, often influencing the ring pucker via hydrogen bonding or dipole minimization.

  • HCl Salt: Protonation (

    
    ) creates a bulky, charged headgroup. This maximizes the preference for a pseudo-diequatorial conformation to minimize 1,2-steric strain and charge repulsion.
    
Diagram 1: Structural Analysis & Workflow

This diagram outlines the decision process for selecting the appropriate form and the analytical workflow for verification.

G cluster_0 Starting Material cluster_1 Conversion Protocol cluster_2 Target Form: Free Base cluster_3 Analytical Validation Salt (1R,2R)-Amine HCl (Stable Solid) Partition Partition: DCM / 1M NaOH Salt->Partition Dissolve PhaseSep Phase Separation (Organic Layer) Partition->PhaseSep Drying Drying (Na2SO4) & Concentration PhaseSep->Drying FreeBase (1R,2R)-Amine Free Base (Viscous Oil) Drying->FreeBase NMR 1H NMR (CDCl3) Check H1 Shift FreeBase->NMR QC Step 1 IR FT-IR Check 3300 cm-1 FreeBase->IR QC Step 2

Caption: Workflow for converting the stable HCl salt to the reactive free base, including critical QC checkpoints.

Spectroscopic Comparison: The Data

A. Nuclear Magnetic Resonance ( H NMR)

The most diagnostic feature distinguishing the salt from the base is the chemical shift of the


-methine proton  (H1, the proton on the same carbon as the nitrogen).

Mechanism: In the salt form, the positive charge on the nitrogen exerts a strong inductive electron-withdrawing effect (-I), deshielding the adjacent H1 proton and shifting it downfield.

FeatureFree Base (

ppm)
HCl Salt (

ppm)

(Shift)
Notes
H1 (

-CH-N)
3.05 – 3.35 3.80 – 4.20 +0.8 ppm Primary Diagnostic Peak
H2 (Benzylic-CH) 2.20 – 2.452.50 – 2.80+0.3 ppmLess affected than H1
Amine Protons (-NH) 1.2 – 1.8 (Broad/Exch)8.0 – 8.5 (Broad)N/ASalt NH

is distinct in DMSO-

Aromatic Ring 7.15 – 7.357.20 – 7.40MinimalRemote from charge center

Critical Observation (The "Roof Effect"): In the (1R,2R) cyclobutane system, the methylene protons (C3 and C4) often display complex second-order coupling ("roofing") due to the rigid ring structure. In the Free Base , these signals are often better resolved. In the Salt , the deshielding can cause signal overlap, requiring higher field strength (600 MHz+) for full resolution.

Solvent Tip:

  • Free Base: Run in CDCl

    
     .
    
  • HCl Salt: Run in DMSO-

    
      or CD
    
    
    
    OD
    . Note: If you run the salt in CDCl
    
    
    (if soluble), the NH
    
    
    protons typically appear as a very broad hump >8 ppm, but solubility is often poor.
B. Infrared Spectroscopy (FT-IR)

IR provides the quickest "Yes/No" confirmation of salt formation.

  • Free Base: Look for the "Amine Doublet" (or weak singlet for secondary, but here we have a primary amine).

    • Frequency: Two weak-to-medium bands at 3300–3400 cm

      
        (asymmetric/symmetric stretches).
      
    • Fingerprint: Sharp peaks.[1]

  • HCl Salt: Look for the "Ammonium Envelope."

    • Frequency: A massive, broad absorption band spanning 2500–3200 cm

      
       .
      
    • Visual: This band often overlaps and obscures the C-H stretching region (

      
      2900 cm
      
      
      
      ). It is the hallmark of the
      
      
      species.

Experimental Protocols

Protocol A: Salt-to-Base Conversion (Standardized)

Use this protocol when the Free Base is required for lipophilicity (LogD) assays or nucleophilic substitution reactions.

  • Dissolution: Suspend 100 mg of (1R,2R)-2-benzylcyclobutan-1-amine HCl in 5 mL of Dichloromethane (DCM).

  • Basification: Add 5 mL of 1M NaOH (aq). Shake vigorously for 2 minutes. The solid should dissolve completely as the free base partitions into the organic layer.

  • Separation: Separation of phases. Extract the aqueous layer once more with 3 mL DCM.

  • Drying: Combine organic layers and dry over anhydrous Na

    
    SO
    
    
    
    (Sodium Sulfate) for 10 minutes.
  • Isolation: Filter off the desiccant and concentrate under reduced pressure (Rotavap) at 30°C.

    • Result: Colorless to pale yellow viscous oil.

    • Storage: Use immediately or store under Argon at -20°C (Free bases react with atmospheric CO

      
       to form carbamates).
      
Protocol B: NMR Sample Preparation

Self-Validating Step: Ensure the solvent peak is not drifting, which indicates pH changes.

  • For Free Base: Dissolve ~10 mg of the oil in 0.6 mL CDCl

    
     .
    
    • Check: The CHCl

      
       residual peak should be at 7.26 ppm .
      
  • For HCl Salt: Dissolve ~10 mg of the solid in 0.6 mL DMSO-

    
     .
    
    • Check: The DMSO residual quintet should be at 2.50 ppm .

    • Note: Do not use CDCl

      
       for the salt unless necessary; the acidity of the solvent can cause peak broadening and inconsistent shifts.
      

Comparative Performance Matrix

When choosing between the (1R,2R) Free Base and the HCl Salt (or comparing to the cis isomer), use this matrix to guide experimental design.

Parameter(1R,2R)-HCl Salt(1R,2R)-Free BaseCis-Isomer (Alternative)
Storage Stability High (Crystalline, non-hygroscopic)Low (Oxidation/Carbamate risk)Variable
Water Solubility High (>50 mg/mL)Low (<1 mg/mL)Low
Lipophilicity (LogP) Low (not applicable)High (~2.5 - 3.0) Similar to Trans
Receptor Binding Inactive (must deprotonate in situ)Active Species Lower Affinity (Steric Clash)
Synthetic Utility PrecursorNucleophileImpurity
Diagram 2: Biological Pathway & Application

How the (1R,2R)-amine interacts in biological systems compared to linear analogs.

Pathway Ligand (1R,2R)-2-Benzylcyclobutan-1-amine (Conformationally Restricted) Binding Binding Pocket Fit Ligand->Binding Entropy Favored (Pre-organized) Linear Linear Analog (Flexible Alkyl Chain) Linear->Binding Entropy Penalty (Must fold) Receptor Target Receptor (e.g., NK1 / GPCR) Response Biological Response (High Potency) Binding->Response High Affinity (Trans) WeakResponse Weak/Off-Target Response Binding->WeakResponse Low Affinity

Caption: The cyclobutane ring restricts the conformation, reducing the entropy penalty upon binding compared to flexible linear analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Amine vs. Ammonium salt IR/NMR shifts).
  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2]

    
    H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504–1507.[2] [Link]
    
  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society, 91(18), 5124–5130. (Foundational work on cyclobutane pucker and coupling constants).
  • Mellor, J. M. (2023). Synthesis and applications of chiral benzylamines in drug discovery. ResearchGate. [Link]

Sources

A Comparative Guide to the Validation of Absolute Configuration for 2-Benzylcyclobutan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule, such as 2-benzylcyclobutan-1-amine, dictates its biological activity, making the validation of its absolute stereochemistry a critical quality attribute. This guide provides an in-depth, objective comparison of the three principal analytical techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) Spectroscopy utilizing Mosher's method. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you in selecting the most fitting strategy for your research needs.

The Imperative of Stereochemical Integrity

Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity. Therefore, regulatory bodies and the scientific community mandate rigorous validation of the absolute configuration of any chiral drug candidate. 2-Benzylcyclobutan-1-amine, a chiral primary amine, presents a common challenge in stereochemical assignment, making it an excellent case study for comparing the available analytical methodologies.

Single-Crystal X-ray Crystallography: The Unambiguous Standard

Often considered the "gold standard" for determining molecular structure, single-crystal X-ray crystallography provides a direct and unambiguous visualization of the three-dimensional arrangement of atoms in a crystalline lattice.[1][2] The resulting electron density map offers a definitive assignment of the absolute configuration.

Scientific Principles and Rationale

The technique relies on the diffraction of X-rays by the electrons in a single crystal.[2][3] For chiral molecules, the phenomenon of anomalous dispersion is key to determining the absolute configuration.[4] When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This results in measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in non-centrosymmetric space groups, which are characteristic of enantiomerically pure compounds.[3][4] The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry.[4]

Historically, the presence of an atom heavier than oxygen was considered necessary for a reliable determination.[4] However, with advancements in diffractometer technology and data processing methods, it is now often possible to determine the absolute configuration of light-atom molecules, provided the crystal quality is high.[4]

Experimental Workflow

The primary challenge in X-ray crystallography is obtaining a high-quality single crystal suitable for diffraction. This can be a time-consuming and sometimes unsuccessful process.

Diagram: Workflow for Absolute Configuration Determination by X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Analysis & Validation A Purified Enantiopure 2-Benzylcyclobutan-1-amine B Crystal Growth Screening (Vapor diffusion, slow evaporation, etc.) A->B Subject to C Obtain High-Quality Single Crystal B->C Yields D Mount Crystal on Diffractometer C->D E X-ray Diffraction Data Collection D->E F Data Reduction and Structure Solution E->F G Structure Refinement F->G H Determination of Absolute Configuration (Anomalous Dispersion) G->H I Final Structural Model H->I Provides

Caption: A streamlined workflow for determining absolute configuration using X-ray crystallography.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Dissolve the enantiomerically pure 2-benzylcyclobutan-1-amine in a minimal amount of a suitable solvent or solvent system.

    • Employ various crystallization techniques such as slow evaporation, vapor diffusion of an anti-solvent, or cooling of a saturated solution. Screen a wide range of conditions (solvents, temperature, concentration).

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.[3]

    • Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection:

    • Place the mounted crystal on the X-ray diffractometer.

    • Collect a full sphere of diffraction data, ensuring high redundancy and resolution. The choice of X-ray wavelength (e.g., Cu Kα or Mo Kα) can influence the strength of the anomalous signal.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Analyze the anomalous scattering data. The Flack parameter should be close to 0 for the correct enantiomer and close to 1 for the incorrect one, with a small standard uncertainty.

Vibrational Circular Dichroism (VCD) Spectroscopy: A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] It is a solution-phase technique, thereby circumventing the often-arduous process of crystal growth.[7][8]

Scientific Principles and Rationale

VCD spectra are sensitive to the three-dimensional structure of a molecule and are unique for each enantiomer, appearing as mirror images.[9] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT).[5][9][10] A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific absolute configuration (e.g., R or S) provides a confident assignment.[9]

The accuracy of the VCD prediction is highly dependent on the quality of the computational model, which must account for all significantly populated conformers of the molecule in solution.[7][11]

Experimental and Computational Workflow

The VCD workflow is a synergistic combination of experimental spectroscopy and computational chemistry.

Diagram: VCD Analysis Workflow

vcd_workflow cluster_exp Experimental Measurement cluster_comp Computational Prediction A Prepare Solution of 2-Benzylcyclobutan-1-amine B Acquire Experimental VCD and IR Spectra A->B G Compare Experimental and Calculated Spectra B->G C Generate 3D Structure of Assumed Configuration (e.g., R) D Conformational Search and Geometry Optimization C->D E Calculate VCD and IR Spectra for each Conformer (DFT) D->E F Boltzmann-average Spectra E->F F->G H Assign Absolute Configuration G->H Good Match

Caption: The dual experimental and computational workflow for VCD analysis.

Protocol: VCD Spectroscopy and Analysis

  • Sample Preparation:

    • Dissolve a sufficient amount of enantiomerically pure 2-benzylcyclobutan-1-amine in a suitable solvent (e.g., CDCl₃) to achieve a concentration of approximately 0.1 M. The solvent should be transparent in the IR region of interest.

  • Spectra Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer. Data collection times can range from a few hours to overnight to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Conformational Search: Perform a thorough conformational search for one enantiomer (e.g., the R-enantiomer) of 2-benzylcyclobutan-1-amine using molecular mechanics or semi-empirical methods.

    • Geometry Optimization and Frequency Calculation: For each identified low-energy conformer, perform geometry optimization and vibrational frequency calculations at a suitable level of theory (e.g., B3LYP/6-31G(d) or higher).[11]

    • VCD and IR Spectra Simulation: The output of the frequency calculation will include the necessary tensors to simulate the VCD and IR spectra for each conformer.

  • Spectral Analysis:

    • Boltzmann Averaging: Generate a weighted-average theoretical VCD spectrum based on the calculated relative free energies (Boltzmann population) of all significant conformers.[11]

    • Comparison: Compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum. A visual match or a high similarity index confirms the absolute configuration of the enantiomer used in the calculation.

Mosher's Method: NMR-Based Configurational Analysis

Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral alcohols and amines.[12][13] It involves the derivatization of the chiral amine with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.[12]

Scientific Principles and Rationale

The two enantiomers of 2-benzylcyclobutan-1-amine are reacted separately with both the (R)- and (S)-enantiomers of MTPA chloride (or MTPA itself with a coupling agent) to produce diastereomeric amides.[13][14] These diastereomers are no longer mirror images and will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra.[12]

The key to the method is the anisotropic effect of the phenyl ring in the MTPA moiety. In the most stable conformation of the diastereomeric amides, the phenyl group preferentially shields one side of the amine. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[15] A consistent sign for Δδ for protons on one side of the molecule provides a reliable assignment.[15]

Experimental Workflow

The method involves two parallel derivatization reactions followed by comparative NMR analysis.

Diagram: Logic of Mosher's Method

mosher_logic A Chiral Amine (Unknown Configuration) B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R)-MTPA Amide Diastereomer B->D E (S)-MTPA Amide Diastereomer C->E F Acquire ¹H NMR for both Diastereomers D->F E->F G Assign Proton Signals and Calculate Δδ (δS - δR) F->G H Apply Mosher's Model (Analyze signs of Δδ) G->H I Determine Absolute Configuration of Amine H->I

Caption: Logical flow for determining absolute configuration using Mosher's method.

Protocol: Mosher's Amide Analysis

  • Materials:

    • Enantiomerically pure 2-benzylcyclobutan-1-amine (~5 mg)

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

    • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

    • Anhydrous deuterated solvent (e.g., CDCl₃)

    • Anhydrous pyridine or another non-nucleophilic base

    • Two clean, dry NMR tubes

  • Preparation of (R)-MTPA Amide:

    • In an NMR tube, dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (~5-10 µL).

    • Add a slight molar excess (~1.1 equivalents) of (R)-MTPA-Cl.

    • Cap the tube, mix gently, and allow the reaction to proceed at room temperature until completion (typically 1-2 hours, can be monitored by TLC).

  • Preparation of (S)-MTPA Amide:

    • In a separate NMR tube, repeat the procedure from step 2 using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra (and/or ¹⁹F NMR) for both the (R)- and (S)-MTPA amide samples.

    • Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

    • Create a table of chemical shifts for the assigned protons in both spectra and calculate the Δδ (δS - δR) values.

  • Configuration Assignment:

    • Draw the Newman projection of the Cα-N bond for both diastereomers, assuming the conformation that minimizes steric interactions.

    • Based on the established model, protons on one side of the MTPA phenyl ring will have positive Δδ values, while those on the other side will have negative Δδ values.

    • Correlate the observed signs of Δδ with the spatial arrangement of the substituents on the cyclobutane ring to assign the absolute configuration.

Comparative Analysis

The choice of method depends on several factors, including sample availability, physical state, instrumentation access, and the complexity of the molecule.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle X-ray diffraction from a single crystalDifferential absorption of circularly polarized IR lightNMR of diastereomeric derivatives
Sample State Solid (single crystal)SolutionSolution
Sample Amount Micrograms to milligramsMilligramsMilligrams
Key Requirement High-quality single crystalEnantiomerically pure sample, computational resourcesEnantiomerically pure sample and derivatizing agents
Ambiguity Unambiguous, direct method[1][16]Highly reliable with accurate computationsModel-dependent, potential for ambiguity with conformational flexibility[17][18]
Throughput Low; crystal growth is a bottleneckModerate to high; amenable to automation[19]High
Cost High (instrumentation and maintenance)High (instrumentation)Moderate (NMR access, reagents)
Main Advantage Definitive "gold standard" structureNo crystallization needed; provides solution-state data[7][8]Widely accessible via standard NMR spectrometers
Main Limitation Crystal growth can be difficult or impossible[16]Computationally intensive; requires expertise[20]Requires chemical derivatization; conformational analysis can be complex

Conclusion and Recommendations

For the definitive validation of the absolute configuration of 2-benzylcyclobutan-1-amine, single-crystal X-ray crystallography remains the most authoritative method. If a suitable crystal can be obtained, the result is unequivocal and provides the highest level of trustworthiness.

In cases where crystallization is unsuccessful, Vibrational Circular Dichroism (VCD) presents an excellent and increasingly popular alternative.[8] Its ability to analyze molecules in their solution state provides data that is often more representative of their behavior in biological systems. The combination of experimental data with robust DFT calculations leads to highly reliable assignments.

Mosher's method is a valuable and accessible technique, particularly when access to a VCD spectrometer or X-ray diffractometer is limited. It is a rapid and cost-effective approach that leverages standard NMR instrumentation. However, researchers must be diligent in their conformational analysis to avoid misinterpretation, especially with conformationally flexible molecules.

Ultimately, the choice of method is a strategic one. For critical applications such as regulatory submissions in drug development, orthogonal validation using two of these techniques (e.g., VCD and Mosher's method) can provide an exceptionally high degree of confidence in the assigned absolute configuration.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Application of single-crystal X-ray diffraction to the elucidation of the absolute configuration of chiral drug molecules. Chirality, 16(7), 449-460.
  • Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for chiral chemistry. RSC Chirality, 14(9), 768-781.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458. Available at: [Link]

  • Freire, F., & Riguera, R. (2006). Mosher's method for the determination of absolute configuration of chiral compounds. Current Organic Chemistry, 10(9), 1079-1107.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(10), 643-659.
  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577. Available at: [Link]

  • Flack, H. D., & Bernardinelli, G. (2000).
  • CD ComputaBio. (n.d.). Vibration Circular Dichroism (VCD) Spectrum Prediction Service. Retrieved from [Link]

  • Ren, M. K., & Hoye, T. R. (2002). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 67(5), 1603-1609. Available at: [Link]

  • Guo, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Benzylcyclobutane Amines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation patterns of benzylcyclobutane amines , a structural class increasingly relevant in medicinal chemistry (e.g., sibutramine analogs) and forensic analysis of New Psychoactive Substances (NPS).

This guide objectively compares the fragmentation behavior of N-benzylcyclobutanamine against its structural isomers, providing researchers with the diagnostic criteria needed for unambiguous identification.

Executive Summary

Benzylcyclobutane amines present a unique analytical challenge due to the high ring strain of the cyclobutane moiety (approx. 26 kcal/mol) combined with the stability of the benzyl group. Unlike acyclic amines or stable cyclohexyl analogs, these compounds undergo specific strain-release fragmentation pathways.

This guide establishes that Electron Ionization (EI) at 70 eV is the superior method for structural differentiation compared to ESI, as it induces the diagnostic retro-[2+2] cycloaddition required to distinguish the cyclobutane ring from isomeric cyclopropyl-methyl and acyclic alkenyl variants.

Mechanistic Fragmentation Analysis

The mass spectral signature of benzylcyclobutane amines is governed by the competition between charge retention on the nitrogen and benzylic resonance stabilization .

Primary Fragmentation Pathways

For the model compound N-benzylcyclobutanamine (MW 161), three dominant pathways dictate the spectrum:

  • Benzylic Cleavage (Tropylium Formation):

    • Mechanism: Inductive cleavage of the benzyl-nitrogen bond.

    • Result: Formation of the tropylium ion (m/z 91 ).[1] While abundant, this is non-specific and appears in all benzylamine isomers.

    • Diagnostic Value: Low (Class identification only).

  • 
    -Cleavage (Nitrogen-Directed): 
    
    • Mechanism: Radical site initiation on the nitrogen leads to homolytic fission of the adjacent C-C bond.

    • Result: Loss of a hydrogen atom or alkyl radical.

    • Diagnostic Value: Moderate.

  • Ring Opening (Retro-[2+2] Cycloaddition):

    • Mechanism: The high-energy cyclobutane ring opens to relieve strain, typically ejecting a neutral ethylene molecule (

      
      , 28 Da).
      
    • Result: A diagnostic fragment at m/z 133 (M - 28).

    • Diagnostic Value: High . This transition is forbidden in stable rings (cyclopentane/cyclohexane) and distinct from cyclopropane isomerization.

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for N-benzylcyclobutanamine.

FragmentationPathways cluster_legend Pathway Legend M Molecular Ion [M]+• (m/z 161) Trop Tropylium Ion (m/z 91) M->Trop Benzylic Cleavage (Loss of C4H8N•) Alpha Imine Ion (m/z 160) M->Alpha α-Cleavage (Loss of H•) RingOpen Distonic Radical Cation M->RingOpen Ring Strain Release Diagnostic Diagnostic Ion (M - C2H4) (m/z 133) RingOpen->Diagnostic Retro-[2+2] (Loss of C2H4) key Blue: Precursor | Red: Non-Specific | Green: Diagnostic

Caption: Mechanistic divergence of N-benzylcyclobutanamine under EI-MS (70 eV). The green pathway highlights the strain-driven loss of ethylene.

Comparative Performance: Cyclobutane vs. Isomers[2]

To validate the identity of a benzylcyclobutane amine, it must be differentiated from its structural isomers. The table below compares the MS performance of the target against its two most common "look-alike" interferences.

Table 1: Diagnostic Ion Comparison
FeatureN-Benzylcyclobutanamine (Target)N-Benzyl-2-methylcyclopropanamine (Isomer A)N-Benzyl-3-butenylamine (Isomer B)
Molecular Ion m/z 161 (Strong)m/z 161 (Moderate)m/z 161 (Weak)
Base Peak m/z 91 (Tropylium)m/z 91 (Tropylium)m/z 91 (Tropylium)
Ring/Chain Loss m/z 133 (M - 28) m/z 146 (M - 15, Methyl loss)m/z 120 (M - 41, Allyl loss)
Secondary Diagnostic m/z 55 (

)
m/z 55 (

)
m/z 30 (

)
Mechanism Retro-[2+2] CycloadditionMethyl radical loss (Ring intact)McLafferty Rearrangement
Reliability High (Strain-driven)Medium (Depends on substitution)High (McLafferty is specific)

Key Differentiator:

  • Cyclobutane derivatives uniquely lose 28 Da (ethylene) directly from the ring structure.

  • Cyclopropane derivatives rarely lose 28 Da; they prefer to lose alkyl substituents (e.g., methyl, 15 Da) or undergo ring opening to isomeric alkenes without immediate mass loss.

  • Acyclic Alkenyl Amines typically undergo McLafferty rearrangements or allylic cleavages (loss of 41 Da), which are distinct from the M-28 loss.

Experimental Protocol for Validated Identification

To reproduce these patterns and ensure accurate identification, follow this standardized protocol. This workflow is designed to maximize the abundance of the diagnostic m/z 133 ion.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade) . Avoid chlorinated solvents which can suppress ionization in trap-based systems.

  • Derivatization (Optional): If the amine peak is tailing, derivatize with TFAA (Trifluoroacetic anhydride) .

    • Note: Derivatization shifts the molecular ion to m/z 257 but preserves the cyclobutane ring-opening pattern (shifted by +96 Da).

Instrumental Parameters (GC-MS)
  • Inlet Temperature: 250°C (High temp ensures volatilization but avoid >280°C to prevent thermal degradation of the strained ring).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ionization Mode: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV (Standard).

    • Why: Lower energies (e.g., 20 eV) may fail to induce the diagnostic retro-[2+2] cleavage, leaving only the non-specific m/z 91 peak.

  • Source Temperature: 230°C.

Data Analysis Workflow
  • Extract Ion Chromatogram (EIC): Plot m/z 161 (M+) and m/z 91.

  • Filter for Isomers: Check for m/z 133.

    • If Present (>5% abundance): Confirms Cyclobutane core.

    • If Absent & m/z 146 present: Suspect Methylcyclopropane.

    • If Absent & m/z 120 present: Suspect Acyclic Butenylamine.

Decision Tree for Unknown Identification

Use the following logic flow to classify an unknown benzyl-amine isomer.

DecisionTree Start Unknown Spectrum (M+ = 161, Base = 91) Check133 Check for m/z 133 (M - 28) Start->Check133 IsCyclobutane Target Identified: Benzylcyclobutane Amine Check133->IsCyclobutane Present Check146 Check for m/z 146 (M - 15) Check133->Check146 Absent IsCyclopropane Isomer A: Methylcyclopropane Check146->IsCyclopropane Present Check120 Check for m/z 120 (M - 41) Check146->Check120 Absent IsAcyclic Isomer B: Acyclic Alkenyl Amine Check120->IsAcyclic Present Unresolved Unresolved: Check NMR Check120->Unresolved Absent

Caption: Logical workflow for distinguishing benzylcyclobutane amines from isobaric interferences.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Benzylamine and Cyclobutane Derivatives. NIST Standard Reference Data.[2][3][4] [Link]

  • Thevis, M., et al. (2009). Detection of sibutramine metabolites... Recent Advances in Doping Analysis. [Link]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for retro-[2+2] cycloaddition mechanisms).
  • Zou, P., et al. (2007). Detection of sibutramine, its two metabolites and one analogue... Rapid Communications in Mass Spectrometry. [Link]

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Safety Operating Guide

Personal protective equipment for handling (1R,2R)-2-Benzylcyclobutan-1-amine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Executive Safety Assessment & Risk Stratification

The "Why" Behind the Protocol: As a Senior Application Scientist, I often see researchers treat amine salts as "just another solid." This is a critical error. (1R,2R)-2-Benzylcyclobutan-1-amine hydrochloride is a chiral amine salt. While the hydrochloride counter-ion reduces volatility compared to the free base, it significantly increases water solubility and bioavailability.

Furthermore, the cyclobutane motif is a strained ring system often employed in medicinal chemistry to rigidly position pharmacophores for receptor binding. Treat this compound as a biologically active pharmacophore with unknown specific toxicity.

Occupational Exposure Banding (OEB) Assignment: In the absence of a specific Occupational Exposure Limit (OEL) for this CAS, we apply the Precautionary Principle .

  • Assigned Band: OEB 3 (Potent/Toxic).

  • Target Control Limit: < 10 µg/m³ (8-hr TWA) until specific toxicology data proves otherwise.

  • Primary Hazard Vector: Inhalation of fine particulates (dust) and dermal absorption via mucous membranes.

Personal Protective Equipment (PPE) Matrix

The following table synthesizes protection levels based on the physical state and operational scale.

PPE Component Standard Handling (Weighing <1g, Closed Vials)High Exposure / Scale-Up (Synthesis, Open Handling >1g, Spills)Scientific Rationale
Respiratory N95 / FFP2 (Minimum)PAPR (Powered Air Purifying Respirator) or P100 The HCl salt forms a fine, electrostatic dust. N95 filters 95% of particles; P100 filters 99.97%, essential for unknown potencies.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Laminate Liner (If in solution with DMSO/DMF)Amine salts can permeate standard nitrile over time. Double gloving provides a "breach indicator" (color contrast) and redundant barrier.
Eye Protection Chemical Splash Goggles Face Shield + Goggles Safety glasses are insufficient. Amine salts are severe eye irritants/corrosives. Goggles seal against airborne dust entry.
Body Protection Lab Coat (Buttoned, Cotton/Poly)Tyvek® Coverall + Sleeve Guards Wrist gaps are the #1 exposure point. Sleeve guards bridge the gap between glove and coat.

Decision Logic: PPE Selection Workflow

This logic gate ensures you select the correct PPE based on the immediate physical state of the compound.

PPE_Decision_Logic Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder (HCl Salt) State->Solid Solution Solution (Dissolved) State->Solution Risk_Solid Risk: Inhalation of Particulates Solid->Risk_Solid Risk_Liquid Risk: Splash & Dermal Absorption Solution->Risk_Liquid Control_Solid Engineering Control: Fume Hood / HEPA Enclosure Risk_Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood Risk_Liquid->Control_Liquid PPE_Solid PPE: N95/P100 + Double Nitrile + Sleeve Guards Control_Solid->PPE_Solid PPE_Liquid PPE: Splash Goggles + Double Nitrile (Check Solvent Permeation) Control_Liquid->PPE_Liquid

Caption: Decision tree for selecting PPE based on the physical state of (1R,2R)-2-Benzylcyclobutan-1-amine HCl.

Operational Protocol: Donning & Doffing (The "Clean-Dirty" Line)

Most exposures occur after the experiment, during the removal of PPE. The following protocol establishes a self-validating system to prevent cross-contamination.

Phase 1: Donning (Pre-Experiment)
  • Inspection: Check nitrile gloves for pinholes by inflating them slightly.

  • Layering:

    • Put on Inner Gloves (Bright color, e.g., Orange).

    • Put on Lab Coat/Tyvek.

    • Put on Outer Gloves (Standard Blue/Purple). Crucial: Pull outer gloves OVER the cuff of the lab coat.

    • (Optional but Recommended) Apply Tyvek Sleeve Guards over the coat-glove interface.

Phase 2: Doffing (Post-Experiment)

Goal: Never touch skin with the outer surface of PPE.

Doffing_Protocol Step1 1. Remove Outer Gloves (Beak Method) Step2 2. Remove Eye Protection (Handle by strap/arms) Step1->Step2 Clean Inner Gloves Exposed Step3 3. Remove Lab Coat (Roll inside-out) Step2->Step3 Step4 4. Remove Inner Gloves (Don't snap) Step3->Step4 Step5 5. Wash Hands (Soap + Water, 20s) Step4->Step5

Caption: Sequential doffing procedure to minimize secondary exposure risks.

Emergency Response & Decontamination

Spill Management (Solid):

  • Isolate: Evacuate the immediate area. Allow dust to settle (wait 5 mins).

  • PPE Up: Don P100 respirator and double gloves.

  • Neutralize: Do not dry sweep. This generates dust.[1]

    • Cover spill with wet paper towels (water or PEG-400).

    • Scoop the wet slurry into a hazardous waste container.

    • Wipe surface with 1% Acetic Acid (to solubilize residual amine) followed by water.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. The HCl salt can hydrolyze in the lungs to form acidic irritation.

  • Skin Contact: Brush off loose powder before wetting. Then wash with soap and copious water for 15 minutes.[2]

  • Eye Contact: Flush for 15 minutes. Note: Contact lenses should be removed immediately if possible.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Solid Waste: Dispose of contaminated weigh boats, gloves, and paper towels in "Solid Hazardous Waste" bins.

    • Liquid Waste: Aqueous washes should go to "Basic/Alkaline Aqueous Waste" (if neutralized) or "Toxic Aqueous Waste."

  • Labeling: Clearly label as "Amine Hydrochloride Salt – Potentially Bioactive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4] National Academies Press.[3][5] [Link]3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[6][7][8] NIOSH Publication No. 2019-132.[7] [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets.[1][9][Link]

Sources

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